Manganese(ii)bromide
Description
Evolution of Research Focus on Manganese(II) Bromide Systems
The research trajectory of Manganese(II) bromide has evolved considerably over the years. Initially, its applications were primarily in its capacity as a precursor for the synthesis of other manganese compounds and as a catalyst in various organic reactions. chemimpex.comchemicalbook.com It has been recognized for its utility in producing specialty chemicals and as a brominating agent to enhance the reactivity of organic molecules. chemimpex.com
More recently, the focus has shifted towards its application in advanced materials science. A significant area of development is its use as a precursor for manganese oxide nanoparticles, which show promise in battery technology and catalysis. chemimpex.com The paramagnetic properties of the manganese ion have also led to its use in magnetic and spectroscopic studies to understand molecular structures.
A pivotal evolution in MnBr₂ research is its incorporation into organic-inorganic hybrid metal halides (OIHMHs). mdpi.com This area has gained substantial traction, particularly in the search for lead-free, non-toxic, and stable materials for optoelectronic applications. mdpi.com Research now actively explores MnBr₂-based systems for light-emitting diodes (LEDs), photodetectors, and advanced scintillators for X-ray imaging. mdpi.comsigmaaldrich.comresearchgate.netacs.org The investigation into two-dimensional (2D) materials has further expanded the compound's horizons, with studies on the electronic and magnetic properties of MnBr₂ monolayers for potential use in spintronics. nih.govresearchgate.net
Significance of Manganese(II) Bromide in Contemporary Inorganic and Materials Chemistry
The significance of Manganese(II) bromide in modern chemical research is multifaceted, spanning both fundamental inorganic chemistry and applied materials science.
In inorganic chemistry , MnBr₂ is a versatile precursor for creating a wide array of manganese coordination complexes. chemimpex.com Researchers utilize it to study the coordination environment of the Mn(II) ion with various ligands, leading to the synthesis of complexes with diverse structures, including mononuclear and dimeric forms. These studies are crucial for understanding fundamental concepts of molecular structure and magnetism.
In materials chemistry , the impact of MnBr₂ is particularly pronounced:
Luminescent Materials: MnBr₂ is central to the development of a new class of non-toxic, lead-free luminescent materials. mdpi.com The emission properties of these materials can be tuned based on the coordination geometry of the Mn²⁺ ion; tetrahedral coordination typically results in green emission, while octahedral coordination leads to red emission. researchgate.net This tunability is a key feature for creating specific optical materials.
Optoelectronics: Organic-inorganic hybrids derived from MnBr₂ have shown exceptional performance in optoelectronic devices. For instance, the compound (TBA)₂MnBr₄ exhibits strong, stable green emission with a high photoluminescence quantum yield (PLQY) of 84.98%, making it a promising candidate for efficient green LEDs and UV photodetectors. mdpi.com
Stimuli-Responsive Materials: Certain MnBr₂-based hybrids, such as (R-/S-PEA)₂MnBr₄, exhibit reversible luminescence switching between red and green states in response to thermal stimuli. nih.govacs.org This property opens up applications in sensors and reusable time-temperature indicators. acs.orgnih.gov
Scintillators for X-ray Imaging: The ability of MnBr₂-based materials to efficiently convert high-energy radiation into visible light makes them excellent candidates for next-generation X-ray scintillators. rsc.orgnih.gov Compounds like (R-/S-PEA)₂MnBr₄ and DCPPOMnBr have been used to develop scintillators with high spatial resolution and low detection limits, which are critical for medical and industrial imaging. researchgate.netacs.orgacs.org
Magnetic Materials: The intrinsic magnetic properties of MnBr₂ are being explored at the nanoscale. nih.gov Research into MnBr₂ in its monolayer form has revealed that it behaves as a magnetic semiconductor, positioning it as a promising material for developing future nanoelectronic and spintronic devices. nih.govacs.orgacs.org
Energy Storage: MnBr₂ serves as a precursor in synthesizing manganese-based electrodes for batteries and can be used as an electrolyte in dye-sensitized solar cells and flow fuel cells, contributing to the development of more efficient energy storage and conversion systems. sigmaaldrich.com
Physical and Chemical Properties of Manganese(II) Bromide
The fundamental properties of anhydrous and hydrated forms of Manganese(II) bromide are summarized below.
| Property | Value (Anhydrous) | Value (Tetrahydrate) | References |
| CAS Number | 13446-03-2 | 10031-20-6 | wikipedia.orgchemimpex.comprochemonline.com |
| Molecular Formula | MnBr₂ | MnBr₂·4H₂O | chemimpex.comcymitquimica.comontosight.ai |
| Molecular Weight | 214.75 g/mol | 286.81 g/mol | chemimpex.comprochemonline.comnih.gov |
| Appearance | Pink to reddish powder | Pink crystalline solid | chemimpex.comchemicalbook.comcymitquimica.com |
| Density | 4.385 g/cm³ | Not specified | wikipedia.orgchemimpex.comsigmaaldrich.com |
| Melting Point | 698 °C | 64 °C | wikipedia.orgchemimpex.com |
| Boiling Point | 1027 °C | Not applicable | wikipedia.orgprochemonline.com |
| Solubility in Water | High (146 g/100 mL at 20 °C) | High | wikipedia.orgcymitquimica.comaez.com.tr |
| Key Characteristic | Hygroscopic | Hygroscopic | chemicalbook.comcymitquimica.com |
Detailed Research Findings
Recent research has highlighted the diverse potential of systems derived from Manganese(II) bromide.
| System/Compound | Key Finding(s) | Application Area | References |
| (TBA)₂MnBr₄ | Strong green emission (518 nm) with a high photoluminescence quantum yield (PLQY) of 84.98%. Exhibits remarkable stability against humidity, temperature, and UV light. | Lead-free green light-emitting diodes (LEDs), UV photodetectors. | mdpi.com |
| (R-/S-PEA)₂MnBr₄ | Reversible luminescence switching between a red-emissive amorphous state (648 nm) and a green-emissive crystalline state (526 nm) via thermal processing. | Reusable time-temperature indicators, X-ray scintillators with high spatial resolution (30.0 lp/mm). | researchgate.netacs.orgnih.govacs.org |
| MnBr₂ Monolayer | Exhibits intrinsic antiferromagnetic semiconductor behavior. The material's magnetism is driven by the manganese atom's 3d orbital. | Potential for nanoelectronics and spintronics applications. | nih.govresearchgate.netacs.orgresearcher.life |
| DCPPOMnBr | Shows green light emission (508 nm) with zero-thermal-quenching luminescence below 260 K. Functions as an effective scintillator. | High-resolution X-ray imaging (10.52 lp/mm). | acs.orgacs.org |
Structure
2D Structure
Properties
Molecular Formula |
Br2Mn |
|---|---|
Molecular Weight |
214.75 g/mol |
IUPAC Name |
manganese(2+);dibromide |
InChI |
InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 |
InChI Key |
RJYMRRJVDRJMJW-UHFFFAOYSA-L |
SMILES |
[Mn+2].[Br-].[Br-] |
Canonical SMILES |
[Mn+2].[Br-].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Techniques for Manganese Ii Bromide and Its Derivatives
Synthesis of Anhydrous and Hydrated Manganese(II) Bromide
Anhydrous Manganese(II) Bromide
Anhydrous manganese(II) bromide is a pale pink to red-brown crystalline powder. samaterials.com It is highly soluble in water and ethanol (B145695). samaterials.com The synthesis of anhydrous MnBr₂ can be achieved through various methods, though specific laboratory procedures are not extensively detailed in the provided results. It is typically available commercially in an anhydrous form. samaterials.comprochemonline.com Key properties of anhydrous manganese(II) bromide are summarized in the table below.
Table 1: Physical and Chemical Properties of Anhydrous Manganese(II) Bromide
| Property | Value |
|---|---|
| Chemical Formula | MnBr₂ prochemonline.com |
| Molar Mass | 214.746 g/mol wikipedia.org |
| Appearance | Pink crystalline powder prochemonline.comwikipedia.org |
| Density | 4.385 g/cm³ prochemonline.comwikipedia.org |
| Melting Point | 698 °C (1,288 °F; 971 K) wikipedia.org |
| Boiling Point | 1,027 °C (1,881 °F; 1,300 K) wikipedia.org |
| Solubility in Water | 146 g/100 mL at 20 °C wikipedia.org |
This table is interactive. Click on the headers to sort the data.
Hydrated Manganese(II) Bromide
Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O) is a common hydrated form, appearing as pale pink to light red crystals. cymitquimica.com It is soluble in water, with solubility increasing with temperature. cymitquimica.com This hydrated form is a crucial reagent in the synthesis of manganese-based catalysts used in organic reactions. cymitquimica.comchemimpex.com
Solution-Based Synthesis of Organic-Inorganic Manganese(II) Bromide Hybrid Compounds
Organic-inorganic hybrid compounds incorporating manganese(II) bromide have garnered significant interest due to their unique optical and electronic properties. acs.orgnih.govmdpi.com These materials can be synthesized from solutions of manganese halide and an organic cation halide in polar organic solvents like methanol (B129727), ethanol, or dimethylformamide. acs.org
A general approach involves dissolving a phosphonium (B103445) bromide and manganese(II) bromide in a solvent such as acetonitrile. rsc.org After stirring, the solvent is removed under reduced pressure to yield the hybrid material. rsc.org The choice of the organic cation and the halide influences the resulting crystal structure and photoluminescent properties. acs.org
Hydrothermal and solvothermal methods are effective for synthesizing crystalline manganese-based materials, including oxides and sulfides, by conducting reactions in aqueous or organic solvents under elevated temperature and pressure in a sealed vessel. cambridge.orgznaturforsch.com While the direct synthesis of manganese(II) bromide via these methods is not explicitly detailed, the techniques are widely used for producing manganese oxide and sulfide (B99878) nanocrystals. cambridge.orgbeilstein-journals.org
For instance, manganese oxide microspheres have been synthesized via a solvothermal method in a 2-butanol/water solution with a cationic surfactant as a template. cambridge.org Similarly, manganese sulfide (MnS) nanocrystals with controlled crystal structures (α-MnS, β-MnS, and γ-MnS) have been prepared through solvothermal reactions by varying solvents, sulfur sources, and reaction temperatures. beilstein-journals.org These approaches highlight the versatility of solvothermal synthesis in controlling the phase and morphology of manganese compounds.
The growth of single crystals of organic-inorganic manganese(II) bromide hybrids is crucial for characterizing their intrinsic properties. nih.gov Several techniques are employed for this purpose:
Solvent Evaporation: This method involves dissolving the precursors in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of single crystals. nih.gov For example, (1-mPQBr)₂MnBr₄ single crystals were successfully synthesized using this technique. nih.gov
Slow Diffusion: High-quality single crystals of compounds like [P₆₆₆₆]₂[MnBr₄] can be grown through the slow diffusion of an anti-solvent (e.g., diethyl ether) into a solution of the compound in a solvent like acetonitrile. rsc.org
Liquid-Phase Diffusion: A room-temperature liquid-phase diffusion method has been used to synthesize (TBA)₂MnBr₄ single crystals. mdpi.com
Melt-Cooling: For some compounds, single crystals can be obtained by melting the powdered material and then slowly cooling it to room temperature. acs.org This was demonstrated for (R-PEA)₂MnBr₄. acs.org
A specific example is the synthesis of (C₄₀H₃₈P₂)MnBr₄ single crystals, where a mixture of MnBr₂ and C₄₀H₃₈P₂Br₂ in dimethylformamide (DMF) was stirred and filtered. The resulting precursor solution was left for several days for methyl tert-butyl ether (MTBE) to diffuse into it, leading to the formation of crystals. researchgate.net
Table 2: Examples of Synthesized Organic-Inorganic Manganese(II) Bromide Single Crystals
| Compound | Synthesis Method | Key Property |
|---|---|---|
| (1-mPQBr)₂MnBr₄ | Solvent-evaporation nih.gov | Intense green emission at 520 nm nih.gov |
| (TBA)₂MnBr₄ | Room-temperature liquid-phase diffusion mdpi.com | Strong green emission at 518 nm, high photoluminescence quantum yield (84.98%) mdpi.com |
| (R-PEA)₂MnBr₄ | Melt-cooling of ball-milled powder acs.org | Reversible luminescence switching between red (amorphous) and green (crystalline) states nih.gov |
| (C₄₀H₃₈P₂)MnBr₄ | Solution-processing with diffusion researchgate.net | Stable and efficient X-ray scintillator researchgate.net |
This table is interactive. Click on the headers to sort the data.
Solid-State Reaction Methods for Manganese(II) Bromide Materials
Solid-state reactions provide a solvent-free route to synthesize manganese(II) bromide hybrid materials. Mechanochemical synthesis, such as ball milling, is a notable example.
For instance, (R-/S-PEA)₂MnBr₄ powders were synthesized by mixing R-/S-PEABr and MnBr₂ in a milling jar with zirconium oxide balls and rotating it at high speed. acs.orgnih.gov This method is efficient and can produce materials with interesting properties, such as reversible luminescence. acs.orgnih.gov
Another approach involves the solid-phase synthesis of all-inorganic manganese bromide compounds. By controlling the ratio of cesium and manganese sources, different crystal structures like Cs₃MnBr₅ and CsMnBr₃ can be obtained. nih.gov
Synthesis of Manganese(II) Bromide Nanomaterials
While the direct synthesis of manganese(II) bromide nanoparticles is not extensively covered, the synthesis of nanoparticles doped with manganese is a well-researched area.
Manganese is a common dopant used to impart or enhance the optical and magnetic properties of various nanoparticles. researchgate.netacs.orgrsc.org
Solution Growth/Co-precipitation: Manganese-doped zinc oxide (ZnO) nanoparticles can be synthesized by a solution growth process or co-precipitation. researchgate.netekb.eg In a typical co-precipitation procedure, varying levels of manganese are introduced into a zinc oxide precursor solution. ekb.eg
Microwave Solvothermal Synthesis: This technique has been used to prepare Mn-doped ZnO nanoparticles from zinc acetate (B1210297) and manganese(II) acetate in ethylene (B1197577) glycol. beilstein-journals.org
Hydrothermal Method: Manganese-doped nickel cobalt oxide (NiCo₂O₄) nanoparticles have been synthesized via a hydrothermal route followed by calcination. rsc.org
Low-Temperature Solution Route: Manganese-doped silicon (Si) nanoparticles have been synthesized using a low-temperature solution route, starting with Mn-doped Zintl salts (NaSi₁₋ₓMnₓ). acs.org
The properties of these doped nanoparticles, such as particle size and optical band gap, can be tuned by controlling the manganese doping concentration. researchgate.netekb.eg
Table 3: Compound Names Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| Manganese(II) bromide | MnBr₂ |
| Manganese(II) bromide tetrahydrate | MnBr₂·4H₂O |
| (1-methylpiperazine)manganese(II) bromide | (1-mPQBr)₂MnBr₄ |
| (Tetrabutylammonium)manganese(II) bromide | (TBA)₂MnBr₄ |
| (R/S-1-phenylethylammonium)manganese(II) bromide | (R-/S-PEA)₂MnBr₄ |
| (2,2'-(Ethylenedioxy)bis(ethylamine))manganese(II) bromide | EDBEMnBr₄ |
| (Propyltriphenylphosphonium)manganese(II) bromide | (PTP)₂MnBr₄ |
| (Trimethylphenylammonium)manganese(II) bromide | (TMPEA)₂MnBr₄ |
| Cesium manganese bromide | Cs₃MnBr₅, CsMnBr₃ |
| Zinc oxide | ZnO |
| Nickel cobalt oxide | NiCo₂O₄ |
| Silicon | Si |
| Sodium Zintl salt | NaSi₁₋ₓMnₓ |
| (Tetraalkylphosphonium) tetrabromidomanganate(II) | [R₄P]₂[MnBr₄] |
| (1-hydroxy-2-(pyridin-2-yl)-4,5,6,7-tetrahydrobenzimidazole)manganese(II) bromide | [H₃L][MnBr₄][H₂O] |
This table is interactive. Click on the headers to sort the data."}
Surface Functionalization in Nanomaterial Synthesis
The synthesis of manganese-based nanomaterials often incorporates surface functionalization to enhance stability, impart biocompatibility, and introduce novel properties. researchgate.net While direct research on the surface functionalization of manganese(II) bromide nanoparticles is not extensively detailed in the provided literature, the principles can be understood from studies on other manganese compounds, such as manganese sulfide (MnS) and manganese oxide (MnO) nanoparticles. researchgate.netnih.govrsc.org Functionalization is a key strategy to prevent the agglomeration of nanoparticles, improve their dispersibility in various solvents, and tailor them for specific biomedical and pharmaceutical applications. researchgate.netacs.org
Surface functionalization can be achieved through the attachment of a diverse range of molecules, including surfactants, polymers, biomolecules, and small organic ligands. acs.org These functional groups can alter the physical and chemical properties of the nanomaterials. For instance, modifying the surface of as-prepared, water-insoluble manganese sulfide (MnS) nanoparticles with citrate (B86180) makes them soluble in water. nih.govrsc.org This process involves adding the synthesized MnS nanoparticles to a sodium citrate solution and stirring for an extended period, allowing the citrate ligands to attach to the nanoparticle surface. nih.govrsc.org This attachment can be confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR). nih.govrsc.org
The benefits of such functionalization are significant. Citrate-functionalized MnS nanoparticles (citrate-MnS NPs) exhibit strong photoluminescence and can generate reactive oxygen species (ROS) at neutral or acidic pH without photo-activation, a property that can be exploited for antibacterial applications and the degradation of molecules like bilirubin. nih.govrsc.org Similarly, manganese (II) chelates have been used to functionalize copper sulfide nanoparticles, creating a multifunctional nanoplatform for medical imaging and therapy. nih.gov The ease of surface functionalization is considered a major advantage for the use of manganese nanostructures in biomedical sciences. researchgate.net
Table 1: Examples of Surface Functionalization in Manganese-Based Nanomaterials
| Nanoparticle Core | Functionalizing Ligand | Synthesis Strategy | Key Outcome/Property | Reference(s) |
| MnS | Citrate | Post-synthesis modification | Increased water solubility, photoluminescence, ROS generation | nih.govrsc.org |
| CuS | Mn(II)-DTPA Chelate | In-situ hydrothermal method | T1 contrast agent for MRI, photoacoustic activity | nih.gov |
| MnO / Iron Oleate | Oleic Acid / Na-oleate | Thermal decomposition | Surfactants to control particle structure (core-shell) | researchgate.net |
Synthesis of Manganese(II) Bromide Coordination Complexes
The synthesis of coordination complexes involving manganese(II) bromide is a vast field of study, driven by the diverse structures, magnetic properties, and potential catalytic applications of these compounds. uu.nl The general approach involves the reaction of a manganese(II) bromide salt (often anhydrous or a hydrate) with one or more ligands in a suitable solvent. mdpi.comscispace.comrsc.org The nature of the ligand, the stoichiometry of the reactants, and the reaction conditions (e.g., temperature, solvent, atmosphere) all play crucial roles in determining the final structure and properties of the resulting complex. rsc.org The manganese(II) ion, with its d5 electronic configuration, typically forms high-spin complexes with coordination numbers ranging from four to six, commonly adopting tetrahedral, square pyramidal, or octahedral geometries. rsc.orgresearchgate.netslu.se
Ligand-Directed Synthesis Strategies
Ligand-directed synthesis is a primary strategy for creating manganese(II) bromide complexes with desired structures and functionalities. In this approach, specifically designed ligands are synthesized separately and then reacted with manganese(II) bromide. The ligand's inherent geometry, number of donor atoms (denticity), and electronic properties direct the assembly of the final coordination complex.
A variety of ligands have been successfully employed to synthesize manganese(II) bromide complexes. For example, reacting MnBr2 with the potassium salt of a cyclopentadienyl-phosphine ligand in THF yields a dimeric complex, [LMn(μ-Br)]2. scispace.com Polydentate N-donor ligands are also common. Researchers have synthesized and characterized manganese(II) bromide complexes with 2-aminomethylpyridine derivatives, such as N,N-bis(2-pyridinylmethyl)-2-methoxyethanamine (mebpa). uu.nl In the resulting [MnBr2(mebpa)] complex, the ligand acts in a tetradentate fashion, coordinating to the manganese center through all its nitrogen and oxygen atoms. uu.nl
"Clickable" ligands, which contain a reactive group like an alkyne for further functionalization, have been used to create bioinspired manganese complexes. rsc.orgscispace.com For instance, the ligand N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) reacts with MnBr2 in methanol to form a double bromide-bridged dinuclear complex, [Mn2(μ-Br)2Br2(L1)2]. rsc.orgscispace.com Other examples include the use of pyridine (B92270) N-oxide derivatives, which form dimeric complexes where two Mn(II) centers are bridged by the oxygen atoms of the ligands, researchgate.net and iminophosphorane ligands that yield luminescent complexes. mdpi.com
Table 2: Examples of Ligand-Directed Synthesis of Mn(II) Bromide Complexes
| Ligand Type | Specific Ligand (Abbreviation) | Resulting Complex Formula | Key Structural Feature | Reference(s) |
| Cyclopentadienyl-phosphine | L (a multi-substituted Cp-phosphine) | [LMn(μ-Br)]2 | Dimeric, bromide-bridged | scispace.com |
| Pyridine-derived | N,N-bis(2-pyridinylmethyl)-2-methoxyethanamine (mebpa) | [MnBr2(mebpa)] | Mononuclear, distorted octahedral | uu.nl |
| "Clickable" Pyridine-amine | N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) | [Mn2(μ-Br)2Br2(L1)2] | Dinuclear, double bromide-bridged | rsc.orgscispace.com |
| Robson-type Macrocycle | L1 (from 2,6-diformyl-4-methylphenol and 1,3-diaminopropane) | [Mn2L1Br2] | Binuclear, square-pyramidal Mn(II) | rsc.org |
| Pyridine N-oxide | 3-methylpyridine (B133936) N-oxide (3MePNO) | [Mn2Br4(3MePNO)4(H2O)2] | Dimeric, oxygen-bridged | researchgate.net |
| Iminophosphorane | N-phenyl-1,1,1-triphenylphosphanimine (NPh=PPh3) | [MnBr2(NPh=PPh3)2] | Mononuclear, tetrahedral, luminescent | mdpi.com |
In-situ Complexation Methods
In-situ complexation involves the formation of the ligand and/or the final complex in the same reaction vessel without isolating intermediate products. This method can be efficient for generating complex molecules from simpler precursors.
One documented example involves the reaction between 2-picolylamine and acenaphthenequinone. mdpi.com The initial reaction mixture, containing the condensation product, undergoes an in-situ chemical reduction using metallic sodium. Following the reduction, anhydrous manganese(II) bromide is added directly to the mixture. This one-pot procedure leads to the formation of a heteroleptic binuclear manganese complex where the manganese ions are coordinated to different products derived from the initial condensation reaction. mdpi.com The entire synthesis, including the ligand formation, reduction, and final complexation with MnBr2, is carried out under an inert atmosphere using Schlenk techniques. mdpi.com
Another approach involves the synthesis of dithiocarbamate (B8719985) complexes. jetir.org In this method, a dithiocarbamate ligand, such as one derived from 2-amino-6-methyl pyridine and carbon disulfide, is prepared. The metal complex is then formed by adding an adequate amount of this ligand solution to a metal salt solution (containing Mn(II) ions) and refluxing the mixture. jetir.org While the ligand is pre-formed, the process of adding the ligand solution to the metal salt to induce precipitation of the complex in the same pot shares characteristics of an in-situ method. jetir.org
Crystallographic and Structural Elucidation of Manganese Ii Bromide Systems
Single-Crystal X-ray Diffraction Analysis of Manganese(II) Bromide and Its Adducts
Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement in crystalline materials. This method has been extensively applied to anhydrous MnBr₂, its hydrates, and various adducts, providing detailed insights into their solid-state structures. The analysis involves determining the crystal system and space group, followed by the refinement of lattice parameters and atomic positions. rsc.org
The crystal system and space group are fundamental properties that describe the symmetry of a crystal lattice. Anhydrous manganese(II) bromide crystallizes in the trigonal crystal system with the space group Pm1. materialsproject.orgmaterialsproject.orgosti.gov This structure is characterized by a two-dimensional layered arrangement. materialsproject.org
Manganese(II) bromide also forms various adducts and complexes with different crystal systems and space groups. For instance, a complex with dicyclohexyl(phenyl)phosphine oxide crystallizes in the monoclinic system with the space group P2₁/c. acs.org Another example is the organic-inorganic hybrid compound (TBA)₂MnBr₄ (where TBA is tetrabutylammonium), which has an orthorhombic crystal system and a P2₁2₁2₁ space group. mdpi.com Complexes containing the [MnBr₄]²⁻ anion with organic cations frequently crystallize in monoclinic space groups such as P2₁/c or C2/c. rsc.orgsci-hub.se A binuclear manganese complex has been reported to crystallize in the triclinic space group P. mdpi.com
The specific crystal system and space group are influenced by factors such as the nature of the ligands, the presence of solvent molecules, and the crystallization conditions.
Following the determination of the crystal system and space group, the lattice parameters (the dimensions of the unit cell) and the precise coordinates of each atom within the unit cell are refined. This process minimizes the difference between the observed and calculated diffraction patterns, resulting in a highly accurate structural model.
For anhydrous MnBr₂ with a trigonal structure, the refined lattice parameters vary slightly depending on the report, but are generally around a = b = 3.86 Å and c = 6.27 Å. In its layered structure, the Mn-Br bond lengths are all equivalent at approximately 2.69 Å to 2.71 Å. materialsproject.orgmaterialsproject.orgosti.gov
In the case of the monoclinic complex with dicyclohexyl(phenyl)phosphine oxide, the refined lattice parameters are a = 9.33 Å, b = 18.23 Å, c = 18.96 Å, and β = 98.56°. acs.org For the orthorhombic (TBA)₂MnBr₄, the cell parameters are a = 12.83810 Å, b = 12.89970 Å, and c = 25.08200 Å. mdpi.com The refinement process also yields precise bond lengths and angles, which are critical for understanding the coordination environment of the manganese(II) ion.
Table 1: Crystallographic Data for Selected Manganese(II) Bromide Compounds
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Anhydrous MnBr₂ | Trigonal | P$\overline{3}$m1 | materialsproject.orgmaterialsproject.orgosti.gov |
| (TBA)₂MnBr₄ | Orthorhombic | P2₁2₁2₁ | mdpi.com |
| [MnBr₂(dicyclohexyl(phenyl)phosphine oxide)₂] | Monoclinic | P2₁/c | acs.org |
| [(C₄H₉)₄N]₂[MnBr₄] | Monoclinic | C2/c | researchgate.net |
| [MnBr₂(3-aminopyridine)₄] | Triclinic | P$\overline{1}$ | mdpi.com |
Polymeric Chain Structures in Manganese(II) Bromide Hydrates
In manganese(II) bromide dihydrate (MnBr₂·2H₂O), the crystal structure consists of polymeric chains of manganese and bromine atoms. aip.orgaip.org These chains are arranged in a near-square planar fashion, with each bromine atom shared between two manganese atoms, running parallel to the c-axis. The remaining octahedral coordination sites around the manganese atoms are occupied by water molecules. These coordinated water molecules then form hydrogen bonds with bromine atoms of adjacent chains, linking the polymeric chains together. aip.orgaip.org A similar structural motif is observed in other transition metal halide dihydrates. aip.org The structure of the hydrated manganese(II) ion has been extensively studied, typically showing six water molecules in an octahedral arrangement with a mean Mn–O bond distance of 2.174 Å in the solid state. mdpi.com
Coordination Geometries of Manganese(II) in Bromide Environments
The manganese(II) ion (a d⁵ ion) is known for its flexible coordination geometry, capable of adopting various coordination numbers and geometries depending on the nature and steric bulk of the surrounding ligands. mdpi.com In bromide-containing environments, Mn(II) commonly exhibits tetrahedral and hexa-coordinate (octahedral) geometries.
The tetrabromomanganate(II) anion, [MnBr₄]²⁻, is a classic example of a tetrahedral manganese(II) complex. stackexchange.com The Mn²⁺ ion is coordinated by four bromide ions in a tetrahedral arrangement. rsc.org This geometry is favored because bromide is a weak-field ligand, and the d⁵ high-spin configuration of Mn(II) does not provide any ligand field stabilization energy to favor a specific geometry, making the tetrahedral arrangement sterically favorable. stackexchange.comdoubtnut.com
The [MnBr₄]²⁻ tetrahedron is often slightly distorted from ideal tetrahedral geometry. The Mn-Br bond lengths in these anions typically range from 2.481 to 2.539 Å, and the Br-Mn-Br bond angles vary from approximately 101.8° to 116.8°. mdpi.com These distortions are influenced by the nature of the counter-cation and packing effects in the crystal lattice. rsc.org Such tetrahedral Mn(II) complexes are of significant interest due to their characteristic green photoluminescence. acs.org
Table 2: Selected Bond Parameters for Tetrahedral [MnBr₄]²⁻ Anions
| Compound | Mn-Br Bond Lengths (Å) | Br-Mn-Br Bond Angles (°) | Reference |
|---|---|---|---|
| [H₃L][MnBr₄][H₂O] | 2.481–2.539 | 101.8–116.8 | mdpi.com |
| [(C₄H₉)₄P]₂[MnBr₄] | 2.495–2.520 | 105.8–113.5 | rsc.org |
| [(C₄H₉)₄N]₂[MnBr₄] | 2.4469 (avg.) | 107.08–111.86 | researchgate.net |
Hexa-coordination, typically in a distorted octahedral geometry, is another common coordination environment for Mn(II) in bromide complexes. In these structures, the manganese ion is bonded to six ligands.
Anhydrous MnBr₂ itself features hexa-coordinated manganese, where each Mn²⁺ is bonded to six bromide ions in an edge-sharing octahedral arrangement to form a layered structure. materialsproject.orgosti.gov In hydrated forms like MnBr₂·2H₂O, the manganese ion is also hexa-coordinated, with four bromide ions from the polymeric chains and two oxygen atoms from water molecules completing the octahedral sphere. aip.orgaip.org
In complexes with other ligands, such as pyridine (B92270) N-oxide derivatives, dimeric structures can form where two Mn(II) centers are bridged by oxygen atoms from the ligands. researchgate.netnih.gov In these dimeric complexes, each manganese atom is typically pseudo-octahedrally coordinated by bromide ions, oxygen atoms from the bridging and terminal ligands, and sometimes solvent molecules like water or methanol (B129727). researchgate.netnih.gov For example, in complexes with 3-aminopyridine (B143674), a trans-octahedral coordination is observed with four 3-aminopyridine ligands in the equatorial plane and two bromide ions in the axial positions. mdpi.com
Influence of Ligands on Coordination Sphere Distortion
The coordination sphere of manganese(II) in its bromide complexes is highly adaptable, and the introduction of various ligands profoundly influences its geometry, often leading to significant distortion from ideal polyhedra. The nature of the ligand, including its steric bulk, electronic properties, and denticity, dictates the final coordination environment of the Mn(II) center.
In a series of dimeric manganese(II) bromide complexes with pyridine N-oxide (PNO) and its methylated derivatives, the Mn(II) centers consistently exhibit a pseudo-octahedral six-coordinate geometry. researchgate.netiucr.org However, the degree of distortion is notable. For instance, in the complex with pyridine N-oxide, the O1–Mn1–O1i bond angle is significantly compressed to 69.66(9)°, a clear deviation from the 90° angle expected in a perfect octahedron. nih.gov This distortion is a common feature across these PNO-type complexes, with similar angles observed for 2-methylpyridine (B31789) N-oxide (74.40(9)°), 3-methylpyridine (B133936) N-oxide (70.77(11)°), and 4-methylpyridine (B42270) N-oxide (69.05(11)°). nih.gov The differences in Mn-Br bond lengths within the same complex are often attributed to hydrogen-bonding interactions, which further contribute to the distortion of the coordination sphere. researchgate.netnih.gov
The introduction of multidentate ligands leads to more complex distortions. A hexa-coordinated Mn(II) complex with a tridentate N-chelator ligand (MBPT), two water molecules, and one bromide ion displays a distorted octahedral geometry. mdpi.com The bite angles of the tridentate ligand, N3-Mn1-N1 and N3-Mn1-N7, are constrained to approximately 69.39(18)° and 69.23(19)° respectively, while the trans O2-Mn1-O1 angle is 171.7(2)°, deviating from the ideal 180°. mdpi.com Similarly, a hydrazone-based ligand creates a distorted octahedral environment where the cis- and trans- angles around the Mn atom range from 69.48(9)–118.88(7)º and 140.29(10)–173.42(7)°, respectively. semanticscholar.org
In a binuclear manganese complex, two different ligands induce distinct coordination geometries for the two manganese atoms. One Mn atom (Mn1) adopts a distorted square pyramidal coordination, while the other (Mn2) is closer to octahedral. mdpi.com The flexibility of the ligand framework can also lead to different isomeric forms, as seen with a bis-carbene ligand where the nature of the bridging group influences the relative stability of syn and anti isomers, each with a distinct pseudo-octahedral coordination sphere. nih.gov
The coordination number itself can be influenced by the ligand system. While six-coordinate distorted octahedral is common, uu.nlrecercat.cat tetrahedral geometries are also observed, particularly with bulky ligands or specific counterions. mdpi.comnih.gov For example, in (TBA)₂MnBr₄, the [MnBr₄]²⁻ anion forms an isolated, distorted tetrahedron. mdpi.comrsc.org The distortion in these tetrahedral complexes is evident from the Br-Mn-Br bond angles, which can range from 101.8° to 116.8°. mdpi.com The choice of ligand can even result in less common geometries like a distorted pentagonal bipyramidal coordination. semanticscholar.org
The electronic properties of the ligands, as described by the spectrochemical series, also play a role. The ligand field splitting energy (Δ) decreases from chloride to iodide ligands, which affects the excitation and emission wavelengths of the resulting manganese(II) complexes. acs.org
| Compound/Ligand System | Coordination Geometry | Key Distorting Angles (°) | Reference |
| [Mn₂Br₄(PNO)₄(H₂O)₂] | Pseudo-octahedral | O1–Mn1–O1ⁱ = 69.66(9) | nih.gov |
| [Mn₂Br₄(2MePNO)₂(H₂O)₄]·2(2MePNO) | Pseudo-octahedral | O1–Mn1–O1ⁱ = 74.40(9) | researchgate.net |
| [Mn(MBPT)Br(H₂O)₂]ClO₄ | Distorted octahedral | N3–Mn1–N1 = 69.39(18), N3–Mn1–N7 = 69.23(19), O2–Mn1–O1 = 171.7(2) | mdpi.com |
| [MnL1Br₂(OH₂)] (Hydrazone ligand) | Distorted octahedral | cis-angles = 69.48(9)–118.88(7), trans-angles = 140.29(10)–173.42(7) | semanticscholar.org |
| (TBA)₂MnBr₄ | Distorted tetrahedral | Br–Mn–Br = 105.8–113.5(1) | rsc.org |
| [H₃L][MnBr₄][H₂O] | Distorted tetrahedral | Br–Mn–Br = 101.8–116.8 | mdpi.com |
Intermolecular Interactions and Supramolecular Assembly
The solid-state structures of manganese(II) bromide complexes are not solely defined by the coordination sphere of the metal ion but are significantly influenced by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonding and other weaker interactions, guide the assembly of individual complex units into extended supramolecular architectures. recercat.catrsc.orgscielo.br
Hydrogen Bonding Networks
Hydrogen bonding is a dominant force in the crystal packing of many manganese(II) bromide compounds, particularly those containing aqua, hydroxyl, or amine functionalities within their ligands or as co-crystallized solvent molecules. mdpi.comuu.nl These interactions can link complex molecules into one-, two-, or three-dimensional networks. mdpi.comscielo.br
In a series of dimeric manganese(II) bromide complexes with pyridine N-oxide derivatives, extensive hydrogen-bonding networks are consistently formed. researchgate.net For instance, in [Mn₂Br₄(PNO)₄(H₂O)₂], the coordinated water molecule acts as a hydrogen bond donor to the bromide ions, with O-H···Br distances of 2.58(2) Å and 2.66(4) Å. researchgate.net Similar interactions are observed in related structures, where coordinated water or methanol molecules form both intra- and intermolecular hydrogen bonds with the bromide ligands. researchgate.netnih.gov These interactions can significantly influence the Mn-Br bond lengths themselves. nih.gov
In the complex [Mn(MBPT)Br(H₂O)₂]ClO₄, intermolecular hydrogen bonds involving O-H···O and O-H···Br interactions are the primary driving forces for the 3D packing. mdpi.com The coordinated water molecules are crucial, forming links between the cationic complex and the perchlorate (B79767) anions. A more intricate example is seen in a compound featuring a diprotonated benzimidazole (B57391) derivative, where each [H₃L]²⁺ cation is connected to [MnBr₄]²⁻ anions via N-H···Br hydrogen bonds. mdpi.com Furthermore, co-crystallized water molecules bridge the [MnBr₄]²⁻ anions through O-H···Br interactions and also link to the organic cations, creating a robust 3D framework. mdpi.com
Even in the absence of coordinated water, other hydrogen bond donors and acceptors can facilitate supramolecular assembly. In a complex with a 2-aminomethylpyridine-derived ligand, double hydrogen bonds link mononuclear units into linear chains. uu.nl Similarly, in another structure, extensive N-H···Cl and O-H···Cl hydrogen bonds create infinite 1D chains. recercat.cat
| Compound | Donor-H···Acceptor | Distance (Å) / Angle (°) | Supramolecular Feature | Reference |
| [Mn₂Br₄(PNO)₄(H₂O)₂] | O3–H3A···Br1ⁱ | H···A = 2.58(2), D···A = 3.372(3) | Dimer linkage | researchgate.net |
| [Mn₂Br₄(PNO)₄(H₂O)₂] | O3–H3B···Br1ⁱⁱ | H···A = 2.66(4), D···A = 3.473(4) | Dimer linkage | researchgate.net |
| [Mn(MBPT)Br(H₂O)₂]ClO₄ | O-H···O, O-H···Br | Not specified | 3D packing | mdpi.com |
| [H₃L][MnBr₄][H₂O] | NHimid···Br | 3.309, 3.345 | 3D framework | mdpi.com |
| [H₃L][MnBr₄][H₂O] | OHwater···Br | 3.256, 3.367 | 3D framework | mdpi.com |
| [MnBr₂(MeOH)(Hmepap)] | O-H···Br | Not specified | Chain formation | uu.nl |
Non-Covalent Interactions in Crystal Packing
Beyond classical hydrogen bonds, a range of other non-covalent interactions, such as π-π stacking, C-H···π, and anion-π interactions, play a crucial role in the stabilization and organization of manganese(II) bromide crystal structures. mdpi.commdpi.commdpi.com These interactions are particularly prominent in complexes containing aromatic ligands.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For one Mn(II) complex, this analysis revealed that H···H (42.8%), O···H (23.4%), and Br···H (10.6%) were the predominant interactions. mdpi.com This analysis also identified the presence of anion-π interactions between the carbon atoms of an s-triazine ring and the oxygen atoms of a perchlorate anion, accounting for 2.4% of the total interactions with short contact distances around 3.02–3.20 Å. mdpi.com
In other systems, C-H···π interactions are significant. mdpi.com For example, weak C-H···Br and C-H···π interactions help to tightly pack neutral complex molecules, generating stable crystals. acs.org Theoretical studies combining DFT calculations, Quantum Theory of Atoms-in-Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots have confirmed that the combination of π-stacking interactions (including lone-pair-π, π-π, and C-H···π) can have a more structure-guiding role than even strong hydrogen bonds in some cases. mdpi.com These varied non-covalent forces work in concert, dictating the final crystal packing and the resulting supramolecular assembly. recercat.cat
Phase Purity Verification through Powder X-ray Diffraction
Powder X-ray Diffraction (PXRD) is an essential analytical technique for confirming the phase purity of bulk crystalline materials, including newly synthesized manganese(II) bromide compounds. This method involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample.
For novel manganese(II) bromide complexes whose structures have been determined by single-crystal X-ray diffraction (SCXRD), the experimental PXRD pattern of the bulk, synthesized powder is compared with a pattern simulated from the single-crystal data. mdpi.comacs.org A good agreement between the experimental and simulated patterns, with matching peak positions and relative intensities, confirms that the bulk sample consists of a single, pure crystalline phase and is representative of the single crystal studied. mdpi.comacs.orgnih.gov This verification is crucial, as it ensures that the properties measured for the bulk material can be directly correlated with its determined crystal structure.
This technique has been successfully applied to various manganese(II) bromide systems. For example, the phase purity of the zero-dimensional hybrid compound (TBA)₂MnBr₄ was confirmed by the excellent correspondence between its experimental PXRD pattern and the pattern simulated from SCXRD data. mdpi.com Similarly, for a neutral scintillator complex, DCPPOMnBr, the agreement between the measured and simulated PXRD patterns validated the phase purity of the prepared crystals. acs.org PXRD is also used to monitor for potential phase transformations. In one study, PXRD data collected at different time points showed the evolution from one crystal phase to another, indicating a slow phase transformation was occurring in the solid state. rsc.org Furthermore, temperature-dependent PXRD can be employed to investigate structural stability and detect any temperature-induced phase transitions. acs.org For instance, the DCPPOMnBr complex showed negligible changes in its PXRD patterns between 100 K and 300 K, indicating the absence of a phase transition within this temperature range. acs.org
| Compound | Purpose of PXRD Analysis | Outcome | Reference |
| (TBA)₂MnBr₄ | Phase purity verification | Experimental pattern matched simulated pattern from SCXRD. | mdpi.com |
| DCPPOMnBr | Phase purity verification | Good agreement between experimental and simulated patterns. | acs.org |
| DCPPOMnBr | Thermal stability analysis | Negligible changes in patterns from 100–300 K, indicating no phase transition. | acs.org |
| (C₃₈H₃₄P₂)MnBr₄ | Phase purity verification | Powder XRD pattern was identical to the simulated result from SCXRD data. | nih.gov |
| Cs₃MnBr₅ and CsMnBr₃ | Structural characterization | Used to identify the crystal structures of the synthesized all-inorganic perovskites. | nih.gov |
| (4-AMP)₂MnBr₄ | Phase transformation study | PXRD data showed the sample contained two crystal phases, indicating an ongoing transformation. | rsc.org |
Advanced Spectroscopic Investigations of Manganese Ii Bromide
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural and bonding characteristics of manganese(II) bromide compounds. These methods are particularly effective in identifying the vibrational modes associated with the manganese-bromide bonds and analyzing the interactions between electronic states and lattice vibrations (phonons).
Analysis of Electron-Phonon Coupling
The interaction between electrons and phonons, known as electron-phonon coupling, is a critical parameter that influences the optical properties of materials, including the broadening of emission and absorption lines. In manganese(II) bromide systems, especially in hybrid organic-inorganic structures containing the [MnBr₄]²⁻ tetrahedron, strong electron-phonon coupling is frequently observed.
This coupling strength can be quantified by the Huang-Rhys factor, S. A large S value indicates strong electron-phonon coupling. For instance, in the zero-dimensional (0D) hybrid compound (TBA)₂MnBr₄ (where TBA⁺ is the tetrabutylammonium (B224687) cation), a large Huang-Rhys factor of 63.42 was determined from temperature-dependent photoluminescence spectra. jps.jp This strong coupling is attributed to the presence of soft organic cations which can generate significant lattice vibrations. jps.jpmdpi.com The presence of multi-phonon modes observed in Raman spectra, where overtones and combinations of fundamental vibrations appear, further corroborates the strong electron-phonon coupling in these materials. jps.jpmdpi.com
Identification of Vibration Modes
Raman and Infrared (IR) spectroscopies are used to identify the specific vibrational modes within manganese(II) bromide compounds. In materials containing the tetrahedral [MnBr₄]²⁻ anion, the vibrational modes are characteristic of this unit.
For distorted [MnBr₄]²⁻ tetrahedra, the totally symmetric A₁ Mn-Br stretching mode is typically observed in Raman spectra around 156-158 cm⁻¹. jps.jp The asymmetric F₂ stretching modes are found at higher wavenumbers, generally between 205 cm⁻¹ and 225 cm⁻¹. jps.jp In addition to the fundamental vibrations, other Raman modes at low wavenumbers (< 400 cm⁻¹) are also associated with the vibrations of the [MnBr₄]²⁻ tetrahedron. jps.jp For example, a strong Raman mode observed at 80.43 cm⁻¹ in (TBA)₂MnBr₄ is associated with acoustics with polaron properties. jps.jpmdpi.com In hybrid materials, vibrations corresponding to the organic cations are typically located at higher wavenumbers. jps.jp
The following table summarizes the identified Raman active modes for a representative manganese(II) bromide compound.
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| 80.43 | Acoustic mode with polaron properties |
| 152.89 | Overtone of the 80.43 cm⁻¹ mode |
| 253.59 | Triple frequency of the 80.43 cm⁻¹ mode |
Electronic Absorption Spectroscopy (UV-Vis/NIR)
Electronic absorption spectroscopy in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions is instrumental in elucidating the electronic structure of manganese(II) bromide. This technique probes the transitions of electrons between different energy levels, providing information on the forbidden d-d transitions of the Mn²⁺ ion and the crystal field environment.
Characterization of Electronic Transitions
The Mn²⁺ ion has a d⁵ electronic configuration, and its ground state is ⁶A₁. In a tetrahedral crystal field, the excited states arising from the ⁴G, ⁴P, and ⁴D free-ion terms are split. The electronic transitions from the ⁶A₁ ground state to these excited quartet states (⁴T₁, ⁴T₂, ⁴A₁, ⁴E) are spin-forbidden, resulting in weak absorption bands. mdpi.comacs.org
Optical absorption spectra of materials containing the [MnBr₄]²⁻ complex show several distinct absorption bands in the UV-Vis range. These bands are assigned to specific d-d transitions. frontiersin.org For example, the photoluminescence excitation (PLE) spectra, which often mirror the absorption spectra, reveal transitions to various excited states. Common assignments include:
⁶A₁ → ⁴T₁(G)
⁶A₁ → ⁴T₂(G)
⁶A₁ → ⁴A₁, ⁴E(G)
⁶A₁ → ⁴T₂(D)
⁶A₁ → ⁴E(D) acs.org
The precise energies of these transitions are sensitive to the specific chemical environment of the Mn²⁺ ion. acs.org In addition to these d-d transitions, more intense absorption bands at higher energies (shorter wavelengths) can be attributed to charge-transfer transitions or transitions within the organic cations in hybrid compounds. jps.jpfrontiersin.org
The table below lists the characteristic electronic transitions observed in a representative tetrahedral manganese(II) bromide compound.
| Wavelength (nm) | Wavenumber (cm⁻¹) | Transition Assignment |
|---|---|---|
| 470 | 21,277 | ⁶A₁(S) → ⁴T₁(G) |
| 453 | 22,075 | ⁶A₁(S) → ⁴T₂(G) |
| 435 | 22,989 | ⁶A₁(S) → ⁴A₁, ⁴E(G) |
| 372 | 26,882 | ⁶A₁(S) → ⁴T₂(D) |
| 360 | 27,778 | ⁶A₁(S) → ⁴E(D) |
Probing Crystal Field Splitting Energy
The energies of the d-d transitions are directly related to the strength of the interaction between the Mn²⁺ ion and the surrounding bromide ligands, an effect quantified by the crystal field splitting energy (Δ or 10Dq) and the Racah parameters (B and C), which describe inter-electronic repulsion. acs.orgnih.gov
The crystal field splitting energy, Δ, can be determined from the analysis of the electronic absorption or PLE spectra using Tanabe-Sugano diagrams for a d⁵ configuration. mdpi.comacs.org The value of Δ is influenced by the nature of the ligands (the spectrochemical series) and the geometry of the coordination complex. For halide ligands, the crystal field strength decreases from Cl⁻ to I⁻, which leads to shifts in the absorption and emission energies. acs.orgnih.gov Applying external pressure can also tune the crystal field splitting energy; increasing pressure shortens the Mn-Br bonds, enhances the crystal field, and can cause a shift in emission color from green to red. rsc.org In one study, the crystal field parameter Dq was calculated to be 673.4 cm⁻¹ for a yellow-emitting manganese bromide hybrid. rsc.org
Photoluminescence Spectroscopy
Manganese(II) bromide compounds, particularly those with Mn²⁺ in a tetrahedral coordination environment ([MnBr₄]²⁻), are known for their bright photoluminescence (PL).
The characteristic emission is a broad green band, typically centered between 518 nm and 532 nm. mdpi.comacs.orgmdpi.com This luminescence originates from the spin-forbidden ⁴T₁(G) → ⁶A₁(S) d-d transition of the Mn²⁺ ion. mdpi.commdpi.com The isolation of the [MnBr₄]²⁻ tetrahedra in 0D hybrid structures, which minimizes Mn-Mn interactions, is beneficial for achieving high photoluminescence quantum yields (PLQY), with values reported as high as 84.98% and 98.6%. mdpi.comacs.org
The photophysical properties, such as the peak emission wavelength and the full width at half-maximum (FWHM), are sensitive to the local structure and coordination of the Mn²⁺ ion. For instance, while tetrahedral MnBr₄²⁻ complexes emit green light, octahedral manganese(II) bromide species typically show red emission at longer wavelengths (~648 nm). acs.org The luminescence can also be affected by temperature and external pressure, which alter the non-radiative decay pathways and the crystal field strength. rsc.orgacs.org The decay lifetime of this green emission is typically in the range of hundreds of microseconds (e.g., 0.112 ms (B15284909) to 0.267 ms), consistent with the phosphorescent nature of a spin-forbidden transition. jps.jpacs.org
The following table presents typical photoluminescence data for tetrahedral manganese(II) bromide compounds.
Analysis of Emission Peaks and Bandwidths
The emission properties of Manganese(II) bromide and its complexes are highly dependent on the coordination environment of the Mn(II) ion. When Mn(II) is in a tetrahedral (Td) coordination, it typically exhibits a green luminescence. For instance, (TBA)₂MnBr₄, a zero-dimensional organic-inorganic hybrid, shows a strong green emission peak at 518 nm with a full width at half maximum (FWHM) of about 50 nm. mdpi.com Similarly, the green-emissive crystalline state of (R-/S-PEA)₂MnBr₄ has an emission peak at 526 nm with a FWHM of 52 nm. acs.orgnih.gov This spectrally narrow green emission, generally observed between 500 and 550 nm with FWHM values ranging from 25 to 60 nm, is characteristic of the ⁴T₁ → ⁶A₁ transition in tetrahedrally coordinated Mn(II). acs.orgnih.gov
Conversely, an octahedral (Oₕ) coordination environment around the Mn(II) ion typically results in red emission. acs.orgnih.gov The red-emissive amorphous state of (R-/S-PEA)₂MnBr₄, for example, displays a peak wavelength at 648 nm with a broader FWHM of 101 nm. acs.orgnih.gov The ligand field strength plays a crucial role; the weaker ligand field in an octahedral environment, as compared to a tetrahedral one, leads to the observed red shift in emission. acs.orgnih.gov The choice of halide (chloride, bromide, or iodide) also influences the emission and excitation wavelengths, with the energy splitting decreasing from chlorine to iodine. acs.orgnih.gov
Table 1: Emission Peak Characteristics of Various Manganese(II) Bromide Compounds
| Compound | Coordination Environment | Emission Peak (nm) | FWHM (nm) |
|---|---|---|---|
| (TBA)₂MnBr₄ | Tetrahedral | 518 | ~50 |
| (R-/S-PEA)₂MnBr₄ (crystalline) | Tetrahedral | 526 | 52 |
| (R-/S-PEA)₂MnBr₄ (amorphous) | Octahedral | 648 | 101 |
| [H₃L][MnBr₄][H₂O] | Tetrahedral | 538 | - |
| [H₃L][MnBr₄][H₂O] | - | 670 | - |
FWHM: Full Width at Half Maximum
Quantum Yield Determination
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. Manganese(II) bromide-based materials have demonstrated remarkably high PLQY values, making them promising for lighting and display applications.
For example, the zero-dimensional hybrid compound (TBA)₂MnBr₄ exhibits a high PLQY of 84.98% at room temperature. mdpi.com Even higher efficiencies have been reported for (R-/S-PEA)₂MnBr₄, with the green-emissive crystalline states (GS and GR) reaching optimal absolute PLQYs of 98.6% and 91.3%, respectively. acs.orgnih.gov The red-emissive amorphous states (RR and RS) also show significant PLQYs of 64.9% and 79.9%. acs.orgnih.gov Furthermore, coordination complexes of MnBr₂ with 18-crown-6 (B118740) have shown impressive quantum yields, with one derivative reaching 98%. researchgate.net An aromatic moiety-free neutral luminescent manganese(II) bromide, TPPOMnBr₂, achieved a PLQY of 0.413. rsc.org
Table 2: Photoluminescence Quantum Yields (PLQY) of Selected Manganese(II) Bromide Compounds
| Compound | State | PLQY (%) |
|---|---|---|
| (TBA)₂MnBr₄ | Crystalline | 84.98 |
| (R-/S-PEA)₂MnBr₄ (GS) | Crystalline (Green Emission) | 98.6 |
| (R-/S-PEA)₂MnBr₄ (GR) | Crystalline (Green Emission) | 91.3 |
| (R-/S-PEA)₂MnBr₄ (RS) | Amorphous (Red Emission) | 79.9 |
| (R-/S-PEA)₂MnBr₄ (RR) | Amorphous (Red Emission) | 64.9 |
| Mn₃Br₆(18-crown-6)₂ | - | 98 |
| TPPOMnBr₂ | - | 41.3 |
Mechanism of d-d Transitions in Manganese(II) Centers
The luminescence in Mn(II) complexes typically arises from the spin-forbidden d-d transition from the lowest excited state, ⁴T₁(G), to the ⁶A₁(S) ground state. mdpi.comresearchgate.netrsc.org The energy of this transition is highly sensitive to the crystal field parameters of the Mn(II) center. mdpi.comresearchgate.net
In a tetrahedral (Td) environment, the stronger ligand field results in a larger energy gap, leading to the characteristic green emission. acs.orgnih.gov The excitation spectra of these compounds show several absorption bands in the blue and near-UV regions, corresponding to transitions from the ⁶A₁ ground state to higher excited states like ⁴G and ⁴D. acs.orgnih.gov For instance, in (R-/S-PEA)₂MnBr₄, the peak at 470 nm is assigned to the ⁶A₁(S) → ⁴T₁(G) transition, while other peaks are attributed to transitions to ⁴T₂(G), ⁴A₁, ⁴E(G), ⁴T₂(D), and ⁴E(D) states. acs.org
In an octahedral (Oₕ) environment, the weaker ligand field leads to a smaller energy gap and, consequently, red emission. acs.orgnih.gov Although the d-d transition in a centrosymmetric octahedral field is Laporte-forbidden, distortions in the coordination geometry can relax this rule, allowing for more efficient absorption and emission. acs.org
Dual-Band Luminescence Phenomena
Some manganese(II) bromide compounds exhibit the interesting phenomenon of dual-band luminescence, emitting light in two distinct spectral regions. rsc.org This can occur through various mechanisms.
One example is the organic-inorganic hybrid [H₃L][MnBr₄][H₂O], which displays two emission bands with maxima at 538 nm (green) and 670 nm (red). mdpi.com The high-energy green band is attributed to the typical ⁴T₁(G)→⁶A₁(S) d-d transition of the Mn(II) ion. mdpi.comresearchgate.net The low-energy red band is thought to arise from a more complex mechanism involving transitions from a triplet state of the organic cation coupled with the d-orbitals of the manganese(II) ion, facilitated by vibrations within the crystal structure. mdpi.comresearchgate.net
Another mechanism for dual emission involves the presence of both isolated Mn²⁺ ions and magnetically coupled Mn²⁺–Mn²⁺ pairs within the same crystal structure. rsc.org In C₆H₁₄N₂CdBr₄ doped with Mn²⁺, the green emission at 525 nm is attributed to isolated [MnBr₄]²⁻ tetrahedra, while the red emission at 627 nm is proposed to originate from Mn²⁺–Mn²⁺ pairs. rsc.org This challenges the conventional view that red emission from Mn²⁺ is exclusively due to octahedral coordination. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons in a magnetic field. It is particularly useful for studying paramagnetic species like the Mn(II) ion.
Confirmation of Manganese(II) Oxidation State
EPR spectroscopy provides definitive confirmation of the +2 oxidation state of manganese in its compounds. The Mn(II) ion has a high-spin d⁵ electron configuration, resulting in a total electron spin of S = 5/2. mdpi.comnih.gov Its interaction with the nuclear spin (I = 5/2) of the ⁵⁵Mn nucleus leads to a characteristic six-line hyperfine splitting pattern in the EPR spectrum. nih.govscielo.brresearchgate.net
This distinctive six-line signal is a hallmark of monomeric manganese(II) complexes. scielo.brscielo.br For example, the EPR spectrum of [H₃L][MnBr₄][H₂O] confirms the ground state of the Mn(II) ion as an orbital singlet ⁶S₅/₂ (⁶A₁), with an experimental g-factor value of 2.013. mdpi.com Similarly, in Mn-doped silicon nanoparticles, the classic six-peak EPR spectrum confirms the presence of Mn²⁺. acs.org The shape and parameters of the EPR spectra are sensitive to the symmetry of the ligand field around the Mn(II) ion. scielo.brscielo.br
Probing Charge Carrier Dynamics and Spin States
EPR spectroscopy is also a valuable tool for investigating charge carrier dynamics and spin states in manganese(II) bromide materials. The fine structure of the EPR spectra is influenced by the zero-field splitting (ZFS) of the spin states, which arises from the interaction of the electron spin with the local crystal field. researchgate.net The shape of the EPR spectra for high-spin Mn(II) complexes is highly dependent on these ZFS terms. researchgate.net
In some systems, such as Mn-doped silicon nanoparticles, EPR can distinguish between different Mn²⁺ environments within the material. acs.org Analysis of the EPR data for these nanoparticles required a two-component fit, indicating two distinct types of Mn²⁺ sites, likely differing in their proximity to the nanoparticle surface. acs.org Furthermore, EPR spectroelectrochemistry, which combines EPR with electrochemical methods, can be used to study changes in the manganese(II) signals upon applying a potential, providing insights into the redox behavior and the localization of electrons within the complex. scielo.brresearchgate.net In certain Mn(II) compounds, proton transfer processes can lead to a broadening of the EPR spectrum, indicating a dynamic environment around the paramagnetic center. mdpi.com
X-ray Absorption Fine Structure (XAFS) Spectroscopy
X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful, element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom within a sample. The technique is divided into two main regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and the Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the number, type, and distances of neighboring atoms. rsc.orghal.sciencersc.org For manganese(II) bromide, Mn K-edge XAFS studies are instrumental in elucidating the coordination environment around the Mn(II) ion in various states.
Local Structural Probing
EXAFS and XANES have been effectively employed to probe the first-shell coordination structure of the Mn(II) ion in manganese(II) bromide solutions. researchgate.netacs.org These studies reveal significant changes in the local environment of the manganese ion in response to different physical conditions, such as temperature and solvent properties.
In aqueous solutions at ambient conditions, the Mn(II) ion is typically in an octahedral coordination environment, hydrated by six water molecules, represented as [Mn(H2O)6]²⁺. researchgate.netacs.orgresearchgate.net However, under supercritical water conditions, a notable transformation in the coordination geometry occurs. XAFS studies show that the first-shell coordination structure about the Mn(II) ion changes from octahedral to tetrahedral. researchgate.netacs.org In this state, direct contact ion pairs form between the manganese and bromide ions.
Detailed analysis of EXAFS data for MnBr2 in supercritical water (below 1.0 m concentration) indicates that the complex formed is [Mn(H2O)2(Br)2]. researchgate.netacs.org This tetrahedral structure features two water molecules and two bromide ions directly bonded to the central Mn(II) ion. The measured interatomic distances provide precise information about this local structure. researchgate.netacs.org
| Parameter | Value | Condition | Reference |
| Mn-OH₂ Bond Distance | 2.14 Å | Supercritical Water | researchgate.netacs.org |
| Mn-Br Bond Distance | 2.46 Å | Supercritical Water | researchgate.netacs.org |
| Mn(II) Coordination | Tetrahedral | Supercritical Water | researchgate.netacs.org |
| Bromide Coordination No. | ~2 | Supercritical Water | researchgate.netacs.org |
| Water Coordination No. | ~2 | Supercritical Water | researchgate.netacs.org |
| Mn(II) Coordination | Octahedral | Ambient Water | researchgate.netacs.org |
Further studies in hydrothermal fluids have corroborated that increasing temperature and salinity drive the structural change from octahedral to tetrahedral coordination for Mn(II) complexes. nih.gov In bromide solutions at 500 °C, the dominant species shift from [MnBr2(H2O)2] in low salinity solutions to [MnBr3(H2O)]⁻ in high salinity solutions, demonstrating the sensitivity of the local structure to the chemical environment. nih.gov
Investigation of Solid-Liquid Phase Transitions
XAFS spectroscopy is particularly insightful for studying changes in local structure during phase transitions, such as melting (solid-to-liquid) or amorphous-to-crystalline transformations. While studies on the direct melting of pure MnBr2 are not extensively detailed, research on related manganese bromide compounds provides a clear picture of the structural dynamics.
A notable example is the investigation of the fully reversible transition between a red-emissive amorphous state and a green-emissive crystalline state in (R/S-PEA)2MnBr4, which can be induced by a melt-quenching and annealing process. The amorphous state is formed by rapidly cooling the molten compound, trapping a disordered, "liquid-like" structure. Mn K-edge EXAFS was employed to obtain concrete evidence of the local structural changes occurring during this phase transition.
The distinct luminescent properties of the two states are directly linked to the coordination geometry of the Mn(II) center. The green-emitting crystalline state corresponds to a tetrahedral coordination of Mn(II) by four bromide ions. In contrast, the red-emitting amorphous state is characterized by a change to an octahedral coordination environment. This transition highlights how the loss of long-range order upon melting and rapid cooling allows for a rearrangement of the local coordination sphere around the Mn(II) ion.
| Phase | Luminescence | Mn(II) Coordination | State | Process | Reference |
| Crystalline | Green (526 nm) | Tetrahedral | Thermodynamically Stable | Annealing | |
| Amorphous | Red (648 nm) | Octahedral | Kinetically Stable | Melt-Quenching |
This reversible switching between tetrahedral and octahedral geometries during the crystalline-amorphous (solid-liquid-solid) transition, as probed by EXAFS, demonstrates the utility of the technique in tracking the atomic-level rearrangements that govern the macroscopic properties of the material. The study of such transitions is crucial for the development of stimuli-responsive materials where properties like photoluminescence are controlled by phase changes.
Electronic Structure and Magnetic Phenomena in Manganese Ii Bromide Materials
Projected Density of States (PDOS) Analysis
Projected Density of States (PDOS) analysis provides deeper insight into the orbital contributions to the electronic structure of MnBr₂. These analyses support the findings from the band structure calculations and detail the roles of specific atomic orbitals. acs.orgnih.gov
PDOS analysis confirms that the frontier orbitals, namely the valence and conduction bands, are dominated by the Mn-3d and Br-4p orbitals. acs.orgnih.govmdpi.comresearchgate.net Specifically, there is a significant hybridization between the Mn-3d and Br-4p orbitals, which is a key feature of the electronic structure of manganese(II) bromide. acs.orgnih.gov The valence band is a mix of Mn-3d and Br-4p states, while the conduction band is primarily of Mn-3d character. mdpi.comresearchgate.netrsc.org This d-p orbital hybridization is a crucial factor in determining the material's electronic and magnetic properties. acs.orgnih.gov
Intrinsic Magnetism Origin
The intrinsic magnetism in manganese(II) bromide is a direct consequence of its electronic configuration, particularly that of the manganese atoms. acs.orgnih.govresearcher.lifeacs.org The material is classified as a magnetic semiconductor, with its magnetic properties arising from the manganese atoms. acs.orgnih.gov Computational studies have shown that an antiferromagnetic (AFM) configuration is energetically more stable than a ferromagnetic (FM) one in MnBr₂. acs.orgnih.govacs.org
The fundamental origin of magnetism in MnBr₂ lies in the incomplete filling of the Mn-3d orbitals. acs.orgnih.govresearcher.lifeacs.orgresearchgate.net According to electronic configuration rules, the Mn²⁺ ion in manganese(II) bromide has five electrons in its 3d orbital (a d⁵ configuration). acs.orgnih.govdiva-portal.org This half-filled d-shell results in a non-zero intrinsic angular momentum, which gives rise to the material's magnetism. acs.orgnih.gov Spin-polarized calculations and Mulliken charge analysis confirm that the manganese atom is the primary contributor to the intrinsic magnetism, exhibiting a significant magnetic moment, while the bromine atom is non-magnetic. acs.orgnih.gov
Table 2: Atomic Magnetic Moments in Manganese(II) Bromide
| Atom | Form | Magnetic Moment (μB) |
|---|---|---|
| Mn | Bulk | 5.0 |
| Br | Bulk | 0 |
| Mn | Monolayer | 5.0 |
| Br | Monolayer | 0 |
Atomic Magnetic Moments
The intrinsic magnetism of Manganese(II) bromide (MnBr₂) originates from the electronic structure of the manganese atom. acs.orgnih.gov Specifically, the incomplete 3d orbital of the Mn atom, which contains five electrons, is the primary driver of the material's magnetic properties. acs.orgnih.govresearchgate.net Through spin-polarized calculations based on Mulliken Charge analysis, the magnetic moment for each atom has been computed. acs.orgnih.gov These calculations reveal that in both bulk and monolayer forms of MnBr₂, the manganese atom exhibits a significant magnetic moment of 5.0 μB (Bohr magnetons). acs.orgnih.gov In contrast, the bromine atoms are classified as nonmagnetic, showing zero magnetic moment. acs.orgnih.gov This confirms that manganese is the principal contributor to the material's inherent magnetism, a finding that aligns with Hund's rule. acs.orgnih.gov
Table 1: Atomic Magnetic Moments in Manganese(II) Bromide
| Atom | Magnetic Moment (μB) | Reference |
|---|---|---|
| Manganese (Mn) | 5.0 | acs.org, nih.gov |
Magnetic Ordering and Configurations
Manganese(II) bromide exhibits a distinct magnetic ordering, which has been confirmed by both theoretical simulations and experimental methods like neutron diffraction. acs.orgnih.gov The material favors an antiferromagnetic (AFM) arrangement, where the magnetic moments of adjacent manganese ions align in opposite directions. acs.orgnih.govebsco.com This configuration is the most stable and defines the ground state of the material. acs.orgnih.gov
Computational studies have consistently shown that the antiferromagnetic (AFM) configuration in MnBr₂ is energetically more stable than the ferromagnetic (FM) configuration. acs.orgnih.gov In the ferromagnetic state, all magnetic moments align in the same direction. The preference for the AFM state is demonstrated by total energy calculations, which show a more negative total energy for the AFM arrangement. acs.org This energy difference (ΔEAFM-FM) quantifies the stability of the antiferromagnetic ordering over the ferromagnetic one. For a 3 × 3 × 1 monolayer of MnBr₂, this energy difference is -0.152 eV, and for the bulk form, it is -0.142 eV, confirming the AFM ground state in both forms. acs.org
Table 2: Energetic Stability of AFM vs. FM Configurations in MnBr₂
| Material Form | Total Energy Difference (ΔEAFM-FM) | Most Stable Configuration | Reference |
|---|---|---|---|
| 3x3x1 Monolayer | -0.152 eV | Antiferromagnetic (AFM) | acs.org |
The lowest energetic state of the MnBr₂ system is achieved when the magnetic moments of the manganese atoms have a specific orientation. acs.orgnih.govresearchgate.net Calculations reveal that the system is most stable when the spins are aligned along the z-axis, which is perpendicular to the monolayer supercell plane. acs.orgnih.gov The stability of this preferential spin orientation is quantified by the magnetic anisotropy energy (MAE). acs.orgnih.gov The MAE is the energy required to rotate the spin from its preferred "easy axis" to a "hard axis". acs.org For monolayer MnBr₂, the MAE is 6.8 μeV/Mn, while for the bulk form, it is 11.7 μeV/Mn. nih.gov These significant MAE values indicate a high degree of thermal stability for the magnetic ordering in MnBr₂, which is a critical property for applications in spintronics. acs.orgnih.gov
Table 3: Magnetic Anisotropy Energy (MAE) in MnBr₂
| Material Form | Magnetic Anisotropy Energy (μeV/Mn) | Reference |
|---|---|---|
| Monolayer | 6.8 | nih.gov |
Magnetic Semiconductor Behavior
Analysis of the band structure and the projected density of states indicates that both bulk and monolayer MnBr₂ behave as magnetic semiconductors. acs.orgnih.gov This behavior is characterized by the combination of semiconducting properties with intrinsic magnetism, stemming from the manganese atoms. acs.orgnih.gov The electronic properties show unpaired spin channels and a sizable band gap, which are hallmarks of a magnetic semiconductor. acs.org For instance, a monolayer of MnBr₂ is reported to have an indirect band gap of 3.95 eV, while other calculations using a high-accuracy hybrid functional (HSE06) report a band gap of 4.21 eV. nih.gov
Magnetic Frustration and Exchange Interactions
In certain crystal lattices, competing magnetic interactions can lead to a state known as magnetic frustration, where the system cannot satisfy all interaction energies simultaneously. In MnBr₂, magnetic frustration has been identified and is attributed to the competition between different types of magnetic exchange interactions. researchgate.netberkeley.edu These interactions govern how the magnetic moments of neighboring manganese ions influence each other. Calculations of the isotropic exchange interactions in MnBr₂ reveal that both two-dimensional (monolayer) and three-dimensional (bulk) forms exhibit complex magnetic couplings. acs.org
The magnetic coupling between manganese ions in MnBr₂ occurs through two primary mechanisms: direct exchange and superexchange. acs.org
Direct Exchange: This interaction involves the direct overlap of the electron wave functions between adjacent manganese atoms. In MnBr₂, this is referred to as the J₁ interaction. acs.org
Superexchange: This is an indirect interaction where the coupling between two manganese atoms is mediated by a non-magnetic bromine atom. The electron wave functions of the Mn atoms overlap with those of the intermediary Br atom. This is referred to as the J₂ interaction. acs.org
In both monolayer and bulk MnBr₂, these interactions are predominantly antiferromagnetic. acs.org The strength of these interactions (exchange parameters) has been calculated, with negative values indicating an antiferromagnetic coupling. The competition between the direct exchange and superexchange pathways gives rise to the material's magnetic frustration. researchgate.net
Table 4: Isotropic Exchange Interaction Parameters for MnBr₂
| Material Form | J₁ (meV) | J₂ (meV) | J₃ (meV) | Reference |
|---|---|---|---|---|
| 3x3x1 Monolayer | -0.45 | -0.01 | -0.035 | acs.org |
| 3x3x1 Bulk | -0.38 | -0.009 | -0.032 | acs.org |
J₁: nearest neighbor (direct exchange), J₂: next nearest neighbor (superexchange), J₃: third nearest neighbor
Magnetocrystalline Anisotropy
The intrinsic magnetism of manganese(II) bromide (MnBr₂) arises from the manganese atoms. acs.orgnih.gov Specifically, it is the incomplete 3d orbital of the manganese atom, which contains five electrons, that drives the material's magnetic properties. acs.org Ab initio simulations based on density functional theory reveal that the antiferromagnetic configuration of MnBr₂ is energetically more stable than its ferromagnetic configuration. acs.orgnih.gov
Research into the magnetic anisotropy of both monolayer and bulk MnBr₂ shows that the system is most stable when the magnetic moments of the manganese atoms are aligned perpendicular to the monolayer supercell plane, along the z-axis. acs.orgnih.gov The magnetic anisotropy energy (MAE), which is the energy difference between the z-axis and x-axis alignment, indicates the thermal stability of the material's magnetic state. nih.gov Significant MAE values have been calculated for both forms, suggesting a high degree of thermal stability. acs.orgnih.gov This stability is crucial for potential applications in nanoelectronics and spintronics. acs.orgnih.gov
The calculated isotropic exchange interactions differ between the two-dimensional and three-dimensional forms of MnBr₂. The monolayer form exhibits antiferromagnetic direct exchange interactions, while the bulk form is characterized by superexchange interactions. nih.gov
Table 1: Calculated Magnetic Properties of Manganese(II) Bromide
| Property | Bulk MnBr₂ | Monolayer MnBr₂ |
|---|---|---|
| Magnetic Moment of Mn atom | 5.0 µB | - |
| Magnetic Moment of Br atom | 0 µB | - |
| Magnetic Anisotropy Energy (MAE) | 11.7 µeV/Mn | 6.8 µeV/Mn |
| Energetically Favorable Magnetic Configuration | Antiferromagnetic | Antiferromagnetic |
| Stable Alignment of Magnetic Moments | z-axis | z-axis |
Electronic Properties of Manganese(II) Doped Semiconductors
The introduction of manganese(II) ions as a dopant into various semiconductor materials significantly alters their electronic and magnetic properties, leading to functionalities desirable for spintronic and magneto-optical devices. sigmaaldrich.comresearchgate.net When Mn²⁺ is incorporated into a semiconductor host lattice, such as cadmium sulfide (B99878) (CdS) or zinc oxide (ZnO), it can influence the material's band gap, carrier concentration, and magnetic behavior. researchgate.netsemi.ac.cn
In Mn-doped cadmium sulfide (Mn:CdS), d-d super-exchange interactions are observed. researchgate.net The presence of Mn 3d states near the top of the valence band edge is responsible for the luminescent and magneto-optical properties of the material. researchgate.net Similarly, studies on Mn-doped zinc oxide (Mn:ZnO) rod arrays show that increasing the concentration of Mn²⁺ leads to an increase in the band gap. semi.ac.cn This doping also induces room temperature ferromagnetism, which is attributed to the hybridization of the conduction band with the d electrons of the manganese dopant. semi.ac.cn
The doping of lead halide perovskites, such as cesium lead chloride (CsPbCl₃), with manganese(II) has been shown to be an effective method for tuning optical and electronic properties. nih.gov Mn²⁺ doping in these materials can lead to a distinct orange-red emission, and co-doping with other ions like bismuth (Bi³⁺) can produce white light. nih.gov The luminescence in Mn²⁺-doped semiconductors is often attributed to the spin-forbidden ⁴T₁ to ⁶A₁ transition within the Mn²⁺ ion, which is populated by energy transfer from the semiconductor host. nih.gov
Research on Mn-doped cadmium selenide (B1212193) (CdSe) nanocrystals has demonstrated that the energy band gap decreases as the concentration of Mn²⁺ ions increases. openaccesspub.org This change is thought to be due to the direct energy transfer between the semiconductor's excited states and the 3d state of the manganese ions. openaccesspub.org
Table 2: Effects of Manganese(II) Doping on Semiconductor Properties
| Semiconductor Host | Dopant Concentration | Observed Effect on Band Gap | Induced Magnetic Properties | Reference |
|---|---|---|---|---|
| Cadmium Sulfide (CdS) | Not specified | d-states appear at the top of the valence band | d-d super-exchange interactions | researchgate.net |
| Zinc Oxide (ZnO) | Increasing concentration | Increases | Ferromagnetism at room temperature | semi.ac.cn |
| Cesium Lead Chloride (CsPbCl₃) | Not specified | Introduces new de-excitation pathway | - | nih.gov |
| Cadmium Selenide (CdSe) | 0% to 0.75% | Decreases from 2.54 eV to 2.24 eV | - | openaccesspub.org |
Reaction Mechanisms and Kinetic Studies Involving Manganese Ii Bromide
Oxidation-Reduction Mechanisms Catalyzed by Manganese(II)
Manganese(II) ions, often sourced from compounds like manganese(II) bromide, are effective catalysts for numerous redox reactions due to the accessibility of multiple oxidation states (e.g., Mn(III), Mn(IV)). senecalearning.comrsc.org This catalytic activity is central to various chemical transformations.
Homogeneous Catalysis in Redox Reactions
The catalytic cycle often involves the oxidation of Mn(II) to Mn(III) by the primary oxidant, followed by the reaction of Mn(III) with the substrate, which regenerates the Mn(II) catalyst. senecalearning.com This process can be seen in the manganese-catalyzed reaction between cerium(IV) and thallium(I), where Mn(II) is first oxidized by Ce(IV) to Mn(III). brainly.comchegg.com
In some cases, the catalytic activity of manganese(II) is enhanced by the presence of bromide ions. bibliotekanauki.pl The formation of manganese bromide ion-radicals, such as Mn2+Br•, can lead to highly active species that facilitate selective oxidation. bibliotekanauki.pl
Kinetic Orders and Rate Law Determination
The kinetics of manganese(II)-catalyzed redox reactions can be complex, often exhibiting fractional or changing reaction orders with respect to the concentrations of reactants and the catalyst. niscpr.res.in For example, in the Mn(II)-catalyzed oxidation of 4-oxo-4-arylbutanoic acids by bromate (B103136), the reaction is first order in both bromate and acid concentration, but shows an order of less than unity for both the substrate and the Mn(II) catalyst. niscpr.res.in
The rate law for a reaction where the first step is the rate-determining step, such as the reaction between Ce(IV) and Mn(II), can be expressed as: Rate = k[Ce⁴⁺][Mn²⁺] brainly.comchegg.com
In the context of Mn(II) oxidation during chlorination in the presence of bromide, the reaction orders with respect to the total concentration of hypobromous acid ([HOBr]tot) have been found to vary with pH. At a pH of 7.8, the reaction order is approximately 1.33, while at a pH of 8.2, it increases to 1.97. nih.govacs.orgresearchgate.net This change suggests a significant contribution from dibromine monoxide (Br₂O), which has a second-order dependence on the [HOBr]tot concentration. nih.govacs.orgresearchgate.net
Table 1: Reaction Orders in [HOBr]tot for Mn(II) Oxidation
| pH | Reaction Order (± Standard Deviation) |
|---|---|
| 7.8 | 1.33 (± 0.15) |
| 8.2 | 1.97 (± 0.17) |
This data highlights the pH-dependent kinetics of the reaction. nih.govacs.orgresearchgate.net
Intermediate Complex Formation and Decomposition Pathways
The mechanism of Mn(II) catalysis often involves the formation of intermediate complexes. niscpr.res.inresearchgate.net In the oxidation of 4-oxo-4-arylbutanoic acids, a proposed mechanism involves the formation of a π-complex between Mn(II) and the enol form of the oxo acid. niscpr.res.in The decomposition of this complex is a key step in the reaction pathway. niscpr.res.in
In other systems, high-valent manganese species serve as crucial intermediates. For example, in the presence of peroxymonosulfate (B1194676) and a chelating agent, Mn(II) can be oxidized to Mn(III) and subsequently to a highly reactive Mn(V) species, which is the primary oxidant for the degradation of certain organic contaminants. researchgate.net Similarly, in some oxidation reactions catalyzed by manganese complexes, di-μ-oxo-bridged binuclear Mn₂(III,IV) or Mn₂(IV,IV) species act as the active intermediates. tdx.cat
The decay of peroxomanganese intermediates can proceed through different pathways, such as Mn-O or O-O bond cleavage. acs.org The specific pathway and the resulting products, like mononuclear Mn(III)-hydroxo and Mn(IV)-oxo species, can be influenced by the steric properties of the ligands surrounding the manganese center. acs.org In the oxidation of p-xylene (B151628), computational studies suggest that the electron transfer between bromide and the oxidized Mn(III) catalyst occurs via an outer-sphere mechanism, meaning the bromide ion does not enter the inner coordination sphere of the manganese complex. rsc.orgrsc.org
Autocatalytic Oxidation of Manganese(II)
The oxidation of manganese(II) can be an autocatalytic process, where a product of the reaction acts as a catalyst for the reaction itself. nih.govacs.orgacs.org This is particularly relevant in the oxidation of Mn(II) in the presence of oxidants like chlorine and bromine.
Role of Reactive Bromine Species (HOBr, Br₂O, BrCl)
In bromide-containing waters, the oxidation of Mn(II) during chlorination is significantly enhanced by the formation of reactive bromine species. nih.govacs.orgresearchgate.net Chlorine oxidizes bromide to form hypobromous acid (HOBr), which is a more effective oxidant for Mn(II) than chlorine itself. researchgate.netwustl.edu In this process, bromide is recycled and acts as a catalyst. nih.govacs.orgresearchgate.net At a chlorine dose of 1 mg/L and bromide levels as low as 10 μg/L, the oxidation of Mn(II) by reactive bromine species becomes the dominant pathway. nih.govacs.orgresearchgate.net
Distinction between Homogeneous and Heterogeneous Processes
The autocatalytic oxidation of Mn(II) involves both homogeneous and heterogeneous pathways. nih.govacs.orgacs.org The homogeneous process involves the direct oxidation of dissolved Mn(II) by the oxidant in the solution. osti.gov However, the heterogeneous process, which involves the oxidation of Mn(II) on the surface of manganese oxide (MnO₂) particles, is often the main driver of the reaction. nih.govacs.orgacs.org
The newly formed MnO₂ particles provide surfaces for the adsorption of more Mn(II) ions, which are then more readily oxidized. researchgate.netdcceew.gov.au This surface-catalyzed oxidation is a key feature of the autocatalytic mechanism. researchgate.netdcceew.gov.au The kinetics of the reaction at circumneutral pH are often dominated by the oxidation of adsorbed Mn(OH)₂ species for both chlorine and bromine. nih.govacs.orgresearchgate.net In the absence of mineral surfaces, the homogeneous oxidation of Mn(II) by dissolved oxygen is extremely slow. caltech.edu
Mechanistic Investigations in Organic Synthesis
Manganese(II) bromide serves as a catalyst in a variety of organic transformations, many of which are understood to proceed through radical-based mechanisms. unl.pt For instance, manganese-catalyzed borylation of unactivated alkyl chlorides is proposed to involve a rapid radical oxidative addition process. organic-chemistry.org Similarly, in manganese-mediated azidation and dichlorination of alkenes, preliminary mechanistic studies point towards a radical pathway where the alkene is functionalized in a stepwise manner via an alkyl radical intermediate. unl.pt
The generation of the active catalytic species often involves the oxidation of a Mn(II) precatalyst to a higher oxidation state, such as a Mn(V) oxo intermediate, which is proposed to be the active species for hydrogen abstraction in C-H oxidation reactions. unl.pt
Manganese(II) bromide has been utilized as a catalyst in Stille-type cross-coupling reactions, which traditionally involve the palladium-catalyzed coupling of an organostannane with an organic halide. unl.ptwikipedia.org While the classic Stille reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at a palladium center, the mechanism for the manganese-catalyzed analog presents variations. wikipedia.org
Manganese(II) bromide can be involved in bromination reactions through several proposed mechanisms. In the Mn(II)-catalyzed oxidation of certain organic substrates by bromate, a proposed mechanism involves the formation of a π-complex between Mn(II) and the enol form of the substrate. niscpr.res.in This complex then decomposes, leading to the oxidized product. niscpr.res.in In such systems, care is taken to exclude the possibility of reaction with molecular bromine, which can be formed from the bromate-bromide reaction, by using agents that complex any free bromide ions produced. niscpr.res.in
Another relevant mechanistic pathway is observed in model systems for haloperoxidase enzymes. Here, the reaction of a manganese porphyrin complex with hypobromite (B1234621) (OBr⁻) generates a high-valent oxo-Mn(V) species. nih.gov The reduction of this species in the presence of bromide ions appears to proceed through an intermediate Mn(III)-O-Br complex, involving a slower homolytic pathway that runs in parallel with a fast, reversible Mn(III)-O-Br bond heterolysis. nih.gov Generally, the electrophilic brominating agent (often written as Br⁺ or Br₂) can be generated in situ from bromide salts like MnBr₂ using a stoichiometric oxidant. acsgcipr.org
Reaction Kinetics under Varying Environmental Conditions
The pH of the reaction medium has a profound effect on the kinetics and mechanisms of reactions involving manganese(II) bromide, particularly in aqueous oxidation systems. The rate of Mn(II) oxidation generally increases with higher pH. researchgate.net This is attributed to the enhanced adsorption of manganese onto oxide surfaces at higher pH values, forming more reactive hydrolyzed species like Mn(OH)₂. researchgate.net
In the bromide-catalyzed oxidation of Mn(II) by chlorine, the influence of pH is evident in the reaction order with respect to the total concentration of hypobromous acid ([HOBr]tot). Studies have shown that the reaction order increases significantly with a modest increase in pH, as detailed in the table below. acs.orgnih.govresearchgate.net This change is consistent with a greater contribution from dibromine monoxide (Br₂O), a species whose formation is second order in [HOBr]tot and becomes more significant at higher pH levels. acs.orgacs.orgnih.govresearchgate.net
| pH | Reaction Order in [HOBr]tot |
| 7.8 | 1.33 (±0.15) |
| 8.2 | 1.97 (±0.17) |
| Data sourced from studies on Mn(II) oxidation in the presence of bromide. acs.orgnih.govresearchgate.net |
Furthermore, the speciation of manganese itself is pH-dependent. In studies modeling haloperoxidases, the reaction between a Mn(III) porphyrin and HOBr/OBr⁻ to form an oxo-Mn(V) species was found to accelerate with increasing pH. nih.gov Conversely, the reverse reaction, the oxidation of bromide by the oxo-Mn(V) species, was faster at lower pH. nih.gov This suggests that the reactive species responsible for oxidizing bromide is a protonated oxo-hydroxo manganese complex. nih.gov
The solvent environment plays a critical role in the coordination chemistry and reactivity of manganese(II) bromide. The solvation of the Mn(II) ion directly impacts its stability and the stability of its complexes. slu.se The heat of transfer, which indicates the change in enthalpy when moving the ion from water to another solvent, varies significantly, demonstrating the energetic differences in solvation. slu.se
| Solvent | Heat of Transfer (kJ mol⁻¹) |
| Methanol (B129727) | -37.7 |
| Dimethylsulfoxide (DMSO) | -71.6 |
| Acetonitrile | -23.1 |
| N,N-dimethylthioformamide (dmtf) | -36.3 |
| Heat of transfer for Mn(II) from water to various organic solvents. slu.se |
The coordinating nature of the solvent can alter the geometry of the solvated Mn(II) ion. In water, methanol, and acetonitrile, Mn(II) is typically six-coordinate with an octahedral geometry. slu.se However, in a more sterically demanding solvent like N,N'-dimethylpropylene urea (B33335) (dmpu), the manganese(II) ion can only accommodate five solvent molecules. slu.se This change in coordination number affects the stability of complexes formed with other ligands. For example, calorimetric studies of the manganese(II)-bromide system show that the resulting complexes are significantly more stable in dmpu compared to solvents where Mn(II) has a regular octahedral solvation shell. slu.se In organic synthesis, the choice of solvent can dramatically influence reaction yields. In a manganese-catalyzed borylation reaction, specific solvents were found to be optimal, with others reducing the yield. organic-chemistry.org Similarly, in a biomimetic reduction using a manganese catalyst, dichloromethane (B109758) (DCM) was found to be a superior solvent compared to tetrahydrofuran (B95107) (THF), ethyl acetate (B1210297) (EtOAc), or toluene (B28343). dicp.ac.cn
Coordination Chemistry of Manganese Ii Bromide
Formation and Characterization of Manganese(II) Bromide Coordination Complexes
Manganese(II) bromide serves as a versatile precursor for the synthesis of numerous coordination complexes. These complexes are typically formed through the reaction of manganese(II) bromide with various organic or inorganic ligands in a suitable solvent. The resulting products are characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information. Spectroscopic methods such as UV-Vis, FTIR, and EPR, along with elemental analysis and magnetic susceptibility measurements, are also crucial for elucidating the electronic structure and properties of these compounds. scielo.brmdpi.com
Synthesis and Structural Aspects of [MnBr₄]²⁻ Anions and Related Species
The tetrabromomanganate(II) anion, [MnBr₄]²⁻, is a well-established and structurally characterized species. rsc.org It typically forms through the reaction of manganese(II) bromide with a bromide salt containing a large counterion, often an organic cation, in a suitable solvent. mdpi.comresearchgate.net The geometry of the [MnBr₄]²⁻ anion is generally a distorted tetrahedron. rsc.orgmdpi.com
The structural parameters of the [MnBr₄]²⁻ anion can be influenced by the nature of the counterion. For instance, in the compound [P₄₄₄₄]₂[MnBr₄], the Mn²⁺ ion is coordinated by four Br⁻ ions in a slightly distorted tetrahedral arrangement, with Mn-Br bond distances ranging from 2.495 to 2.520 Å and Br-Mn-Br angles between 105.8° and 113.5°. rsc.org The presence of bulky organic cations as spacers is crucial for preventing the self-quenching of luminescence in these compounds by keeping the manganese centers well-separated. rsc.org A minimum Mn-Mn distance of over 9 Å has been suggested to promote luminescence. rsc.org
The synthesis of organic-inorganic hybrids containing the [MnBr₄]²⁻ anion can be achieved through the protonation of ligands like iminophosphoranes. mdpi.com For example, the protonation of N-phenyl-1,1,1-triphenylphosphanimine (NPh=PPh₃) leads to the formation of the iminium cation [NHPh=PPh₃]⁺, which can then be used to synthesize hybrids with the general formula [NHPh=PPh₃]₂[MnBr₄]. mdpi.comresearchgate.net The crystal structure of [NHPh=PPh₃]₂[MnBr₄] has been determined by X-ray diffraction, confirming the tetrahedral geometry of the [MnBr₄]²⁻ anion. mdpi.com
The spin-only magnetic moment for the [MnBr₄]²⁻ ion is approximately 5.9 BM, which corresponds to five unpaired electrons in the 3d orbital of the Mn(II) ion (a d⁵ system). doubtnut.comdoubtnut.com This high-spin configuration is expected as bromide is a weak-field ligand, leading to sp³ hybridization and a tetrahedral geometry. doubtnut.comdoubtnut.com
Complexes with Organic Ligands (e.g., Iminophosphorane, Schiff Bases, Pyridine (B92270) Derivatives, Triazine Derivatives)
Manganese(II) bromide forms a vast number of coordination complexes with a variety of organic ligands, showcasing its Lewis acidic nature.
Iminophosphorane Ligands: The reaction of anhydrous manganese(II) bromide with the iminophosphorane ligand N-phenyl-1,1,1-triphenylphosphanimine (NPh=PPh₃) yields a complex with the general formula [MnBr₂(NPh=PPh₃)₂]. mdpi.comresearchgate.net These complexes exhibit a tetrahedral coordination geometry around the manganese(II) center and display green photoluminescence. mdpi.comresearchgate.net
Schiff Base Ligands: Schiff bases, derived from the condensation of aldehydes or ketones with primary amines, are versatile ligands for manganese(II). mdpi.com The reaction of manganese(II) bromide with Schiff bases derived from 3-ethoxysalicylaldehyde (B1293910) and different amino alcohols can lead to the formation of polynuclear clusters. mdpi.com For example, a trinuclear complex, [Mn³₃(L2)₃(O)(H₂O)(MeOH)₂]Br, has been synthesized using a Schiff base ligand (H₂L2) and MnBr₂·H₂O. mdpi.com In some cases, the reaction can yield mixed-metal clusters or complexes containing the [MnBr₄]²⁻ anion as a counter-ion, such as in [Mn³₃Mn²Na(O)(L2)₃Cl₃(CH₃CN)]₂[Mn²Br₄]. mdpi.com Another example is a manganese(II) complex with a Schiff base derived from 2,6-pyridinedicarboxaldehyde (B58191) and (1R,2S)-norephedrine, which results in a distorted trigonal bipyramidal geometry. oup.com A new manganeses(II) complex MnLCl₂ · CH₃OH (L = N,N′-bis(furaldehyde)diethylenetriamine) was synthesized and characterized by X-ray crystallographic analysis. researchgate.net
Pyridine Derivatives: Pyridine and its derivatives are common ligands in manganese(II) coordination chemistry. Four manganese(II) bromide coordination complexes have been prepared with pyridine N-oxides, namely pyridine N-oxide (PNO), 2-methylpyridine (B31789) N-oxide (2MePNO), 3-methylpyridine (B133936) N-oxide (3MePNO), and 4-methylpyridine (B42270) N-oxide (4MePNO). researchgate.net These compounds form dimeric structures with bridging N-oxide ligands, and the manganese centers typically exhibit a pseudo-octahedral six-coordinate geometry. researchgate.net The specific structure can be influenced by the position of the methyl substituent on the pyridine ring. researchgate.net Manganese tricarbonyl bromide complexes with 2-iminopyridine ligands have also been synthesized and characterized. core.ac.uk
Triazine Derivatives: A bromo-Mn(II) complex with the 1,3,5-triazine (B166579) derivative 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine (MBPT) has been reported. jyu.fimdpi.comdntb.gov.ua The complex, with the formula [Mn(MBPT)Br(H₂O)₂]ClO₄, features a hexa-coordinated Mn(II) ion with the MBPT acting as a NNN-pincer ligand, one bromide ion, and two water molecules in the coordination sphere. jyu.fimdpi.comscilit.com
Influence of Ligand Design on Complex Properties
The properties of manganese(II) bromide complexes can be systematically tuned by modifying the design of the coordinating ligands.
Steric and Electronic Effects of Ligand Substituents
The steric and electronic properties of ligands play a crucial role in determining the structure, stability, and reactivity of manganese(II) bromide complexes.
Steric Effects: The steric bulk of ligand substituents can influence the coordination number and geometry of the metal center. For instance, in manganese(I) tricarbonyl bromide complexes with asymmetric 2-iminopyridine ligands, altering the steric hindrance by changing substituents on the phenyl ring can protect the manganese and imino-nitrogen centers. missouri.edu This can influence the reduction products of the complex. core.ac.uk Similarly, for manganese(II) complexes with Schiff base ligands derived from (1R,2S)-norephedrine, steric interactions between the bromide ions and the methyl and phenyl groups of the ligand are suggested to influence the complex's structure, leading to a five-coordinate trigonal bipyramidal geometry instead of a seven-coordinate structure. oup.com In the context of catalysts for CO₂ reduction, increasing the steric bulk at the 4,4' positions of a bipyridine ligand in manganese complexes can hinder the off-cycle dimerization, thereby increasing catalytic efficiency. nsf.gov
Electronic Effects: The electronic nature of ligand substituents can modulate the electron density at the metal center, thereby affecting its redox properties and spectroscopic characteristics. In manganese(I) tricarbonyl bromide complexes with 2-iminopyridine ligands, changing the R group on the imino C=N bond strongly affects the energy of the LUMO. missouri.edu The introduction of electron-withdrawing groups, such as a nitro group on a Schiff base ligand, can impact the physicochemical properties of the resulting manganese complex. scielo.br The electronic effects of substituents on bipyridine ligands in manganese complexes have been shown to modulate the bipyridine π* level, which in turn affects the catalytic activity for CO₂ reduction. researchgate.net
Metal-Ligand Charge Transfer (MLCT) Bands
Metal-to-ligand charge transfer (MLCT) is an electronic transition where an electron moves from a metal-based orbital to a ligand-based orbital. These transitions often result in intense absorption bands in the UV-Vis spectrum. libretexts.org
In manganese(I) photoCORMs with bioinspired ligands containing non-coordinated phenol (B47542) groups, the lower energy bands in the electronic spectra are attributed to MLCT, specifically from orbitals composed of Br-Mn-CO to the π* orbitals of the pyridyl group. mdpi.com For a series of manganese-based catalysts with varying bipyridine ligand substituents, a good correlation was observed between the substituent identity and the MLCT wavelength from UV-Vis spectroscopy. nsf.gov The energy of the bipyridine π* level was significantly altered by more electron-withdrawing substituents, which had a profound effect on the rate of CO production. nsf.govresearchgate.net This is partly because the ability of the singly reduced complex to lose the axial bromide ligand is diminished when electron-withdrawing groups are placed on the bipyridine ligand, due to an increasing energy gap between the bipyridine π* and the Mn-Br σ* orbitals. nsf.govresearchgate.net
Role of Co-solvents and Anions in Complex Formation
The formation of manganese(II) bromide complexes is not only dependent on the primary ligands but is also significantly influenced by the solvent system and the presence of other anions.
Role of Co-solvents: The choice of solvent or co-solvent can dictate the final structure of the manganese(II) bromide complex. In the synthesis of manganese(II) bromide complexes with pyridine N-oxide derivatives, the use of different solvents can lead to the incorporation of solvent molecules into the coordination sphere. For example, complexes with bound water or methanol (B129727) molecules of solvation have been observed. researchgate.net The self-assembly of a bromo-Mn(II) pincer complex with a triazine derivative was successfully achieved in an ethanol-water mixture. mdpi.com The reaction of manganese(II) bromide with Schiff bases can yield different polynuclear clusters depending on the solvent used, such as ethanol (B145695) or methanol. mdpi.com
Role of Anions: The presence of other anions in the reaction mixture can influence the composition and structure of the final product. In the synthesis of a bromo-Mn(II) complex with a triazine derivative, the use of manganese perchlorate (B79767) and potassium bromide in the reaction mixture allowed for the incorporation of the bromide ion into the coordination sphere, which was facilitated by the weak coordinating ability of the perchlorate anion. mdpi.com Similarly, in the synthesis of dinuclear manganese(II) complexes, the addition of sodium azide (B81097) to a solution containing manganese nitrate (B79036) and the ligand led to the exchange of the nitrate anion for the azide anion in the final complex. rsc.org The reaction of manganese halides with certain Schiff bases can lead to the formation of a complex where the [MnBr₄]²⁻ anion acts as a counterion to a cationic manganese cluster. mdpi.com
Data Tables
Table 1: Selected Manganese(II) Bromide Coordination Complexes and their Structural Features
| Complex Formula | Ligand(s) | Coordination Geometry | Key Structural Features | Reference(s) |
| [MnBr₂(NPh=PPh₃)₂] | N-phenyl-1,1,1-triphenylphosphanimine | Tetrahedral | Mononuclear complex | mdpi.comresearchgate.net |
| [NHPh=PPh₃]₂[MnBr₄] | N-phenyl-1,1,1-triphenylphosphanimine (protonated) | Tetrahedral [MnBr₄]²⁻ | Organic-inorganic hybrid | mdpi.comresearchgate.net |
| [Mn³₃(L2)₃(O)(H₂O)(MeOH)₂]Br | Schiff base (H₂L2) | Distorted octahedral | Trinuclear mixed-valence cluster | mdpi.com |
| [Mn₂(C₆H₇NO)₄Br₄(H₂O)₂] | 3-methylpyridine N-oxide | Pseudo-octahedral | Dimeric, bridged by N-oxide | researchgate.net |
| [Mn(MBPT)Br(H₂O)₂]ClO₄ | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Hexa-coordinated | Mononuclear pincer complex | jyu.fimdpi.comscilit.com |
| [MnBr₂L] | Schiff base from 2,6-pyridinedicarboxaldehyde and (1R,2S)-norephedrine | Distorted trigonal bipyramidal | Mononuclear complex | oup.com |
Binuclear and Multinuclear Manganese(II) Bromide Complexes
Binuclear Complexes
Binuclear manganese(II) bromide complexes feature two Mn(II) ions, which can be bridged by bromide anions, organic ligands, or a combination of both. The geometry around the manganese centers and the distance between them are key factors influencing their properties.
One class of binuclear complexes involves macrocyclic ligands, such as those derived from the condensation of 2,6-diformyl-4-methylphenol and diamines (Robson-type ligands). rsc.orgrsc.org In complexes like [Mn₂L¹Br₂] and [Mn₂L²Br₂], where L¹ and L² are symmetric and asymmetric macrocycles respectively, the structure consists of isolated binuclear units. rsc.org Each high-spin Mn(II) ion is in an axially-distorted square-pyramidal geometry, with the metal ion displaced from the plane of the macrocyclic ligand towards the apical bromide ion. rsc.orgrsc.org A very weak intramolecular ferromagnetic exchange interaction is observed between the manganese(II) ions in these complexes. rsc.org
Another example is a heteroleptic binuclear manganese complex formed with N,O-ligands derived from 2-picolylamine and acenaphthenequinone. mdpi.com X-ray diffraction revealed a neutral binuclear complex with a Mn1···Mn2 internuclear distance of 3.2818(7) Å, which indicates the absence of a direct metal-metal bond. mdpi.com The two manganese atoms in this complex exhibit different coordination geometries: one is a distorted square pyramid, while the other is closer to octahedral. mdpi.com
Dimeric complexes can also be formed with simpler ligands like pyridine N-oxide derivatives. nih.gov In these structures, two Mn(II) centers are typically bridged by the oxygen atoms of the pyridine N-oxide ligands. The resulting complexes are dimeric, with the two Mn(II) atoms related by a crystallographic inversion center, leading to pseudo-octahedral coordination spheres. nih.gov For instance, in one such complex, the bridging Mn1 to Mn1' distance is 3.617 (16) Å. nih.gov
Dinuclear complexes are also observed with pyridyl azamacrocyclic ligands. sci-hub.se In complexes such as [Mn₂L⁵Br₄]·2CH₃CN and [Mn₂L⁶Br₄], the two manganese ions are each coordinated by nitrogen atoms from the macrocycle and two bromide ions, resulting in a distorted square pyramidal geometry around each metal center. sci-hub.se
Table 1: Structural and Magnetic Data for Selected Binuclear Manganese(II) Bromide Complexes
| Complex | Bridging Ligand(s) | Mn(II) Geometry | Mn···Mn Distance (Å) | Magnetic Coupling (J, cm⁻¹) | Reference |
|---|---|---|---|---|---|
| [Mn₂L¹Br₂] | Robson-type macrocycle | Axially-distorted square-pyramidal | Not specified | +0.1 to +0.3 (Ferromagnetic) | rsc.org |
| [Mn₂L²Br₂] | Robson-type macrocycle | Axially-distorted square-pyramidal | Not specified | +0.1 to +0.3 (Ferromagnetic) | rsc.org |
| Heteroleptic N,O-ligand complex | N,O-ligands | Distorted square pyramidal and near-octahedral | 3.2818(7) | Not specified | mdpi.com |
| Pyridine N-oxide bridged dimer | Pyridine N-oxide | Pseudo-octahedral | 3.617(16) | Not specified | nih.gov |
| [Mn₂L⁵Br₄]·2CH₃CN | Azamacrocyclic ligand | Distorted square pyramidal | Not specified | Not specified | sci-hub.se |
Multinuclear Complexes
The assembly of more than two manganese(II) centers leads to multinuclear complexes with even greater structural and magnetic complexity. These can range from discrete trinuclear or tetranuclear clusters to extended one-, two-, or three-dimensional coordination polymers.
A notable example is the trinuclear complex {[Mn₃(ptptp)(cpop)Br(H₂O)₂]·2H₂O}n, which is constructed using a multidentate N-heterocyclic aromatic ligand (H₂ptptp) and a V-shaped polycarboxylate ligand (H₃cpop). mdpi.com In this structure, neighboring trinuclear Mn(II) clusters are linked by the V-shaped cpop³⁻ ligands to form a 2D layer. Magnetic studies revealed that the magnetic interactions between the Mn(II) ions are predominantly due to antiferromagnetic coupling. mdpi.com
Trinuclear manganese(II) bromide complexes have also been synthesized with the crown ether 18-crown-6 (B118740). rsc.org The reaction of manganese(II) bromide with 18-crown-6 can yield different multinuclear species, including Mn₃Br₆(18-crown-6)₂ and Mn₃Br₆(18-crown-6). rsc.org These complexes exhibit intense luminescence and high quantum yields, with their structures being influenced by the size mismatch between the Mn²⁺ cation and the crown ether cavity. rsc.org In Mn₃Br₆(18-crown-6), an infinite, non-charged chain is formed. rsc.org
Furthermore, tetranuclear manganese(II) clusters have been reported. For example, a tetranuclear [2 × 2] grid-type complex, Mn₄L₄₈, was self-assembled from a hybrid pyrazine–bipyridine ligand and Mn(II) perchlorate, though a related mononuclear complex [MnL₂]Br₂ was formed with manganese(II) bromide. rsc.org Research on Schiff base ligands has also produced trinuclear and tetranuclear manganese clusters, with some exhibiting surprising ferromagnetic interactions between the metal ions. d-nb.info
Table 2: Characteristics of Selected Multinuclear Manganese(II) Bromide Complexes
| Complex | Nuclearity | Key Ligands | Structural Features | Magnetic Properties | Reference |
|---|---|---|---|---|---|
| {[Mn₃(ptptp)(cpop)Br(H₂O)₂]·2H₂O}n | Trinuclear units in a 2D layer | H₂ptptp, H₃cpop | Trinuclear clusters linked by V-shaped ligands | Antiferromagnetic coupling | mdpi.com |
| Mn₃Br₆(18-crown-6) | Trinuclear units in a 1D chain | 18-crown-6 | Infinite ¹∞[Mn₂(18-crown-6)(MnBr₆)] chain | Luminescent | rsc.org |
| Mn₃Br₆(18-crown-6)₂ | Trinuclear | 18-crown-6 | Consists of [MnBr(18-crown-6)]⁺ and [MnBr(18-crown-6)MnBr₄]⁻ ions | Luminescent (Quantum Yield 98%) | rsc.org |
Catalytic Applications of Manganese Ii Bromide and Its Complexes
Homogeneous Catalysis
In homogeneous catalysis, manganese(II) bromide and its complexes are utilized in a soluble form within the reaction medium, facilitating a variety of organic transformations and oxidation reactions. lookchem.com
Organic Transformations (e.g., C-C Coupling, Bromination)
Manganese(II) bromide has proven to be a valuable catalyst in several organic transformations, including carbon-carbon (C-C) bond formation and bromination reactions.
C-C Coupling Reactions: Manganese-catalyzed cross-coupling reactions are considered a cost-effective and readily available alternative to those using precious metals. researchgate.net While the exact mechanisms are still under investigation, the involvement of high-valent manganese aryl intermediates has been proposed. researchgate.net For instance, MnBr2 has been used in Stille cross-coupling reactions, demonstrating its capability to facilitate the formation of C-C bonds. unl.pt A notable example includes the use of a catalytic system comprising MnBr2 and CuI for the Stille cross-coupling of various organic substrates. researchgate.net
Hydroboration: A ligand-free protocol using MnBr2 has been developed for the hydroboration of terminal alkynes. nih.gov This method is atom-economical and produces E-selective alkenylboronates with high chemo- and regioselectivity. nih.gov The reaction is tolerant of various functional groups, making it a versatile tool in organic synthesis. nih.gov
Bromination: Manganese(II) bromide can act as a brominating agent, facilitating the introduction of bromine into organic molecules. chemimpex.com This enhances their reactivity and functionality for further synthetic steps. chemimpex.com In some oxidation reactions, the presence of bromide ions, which can be sourced from MnBr2, leads to the formation of reactive bromine species that can participate in bromination processes. acs.orgnih.govacs.org
Table 1: Examples of MnBr2-Catalyzed Organic Transformations
| Reaction Type | Catalyst System | Substrate Example | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Stille Cross-Coupling | MnBr2 / CuI | Aryl and vinyl stannanes | Biaryls, styrenes | Non-palladium catalyzed C-C bond formation. | unl.ptresearchgate.net |
| Hydroboration | MnBr2 (ligand-free) | Terminal alkynes | E-alkenylboronates | High chemo- and regioselectivity, atom-economical. | nih.gov |
| Bromination | Mn(II) with bromide | Organic molecules | Brominated organics | Introduction of bromine to enhance reactivity. | chemimpex.com |
Oxidation of Organic Substrates
Manganese complexes, often derived from or used in conjunction with MnBr2, are effective catalysts for the oxidation of various organic substrates. lookchem.com The catalytic activity stems from the ability of manganese to cycle between different oxidation states. niscpr.res.in
Oxidation of Alkylarenes: A prominent industrial application is the oxidation of p-xylene (B151628) to terephthalic acid, a key monomer for polyester (B1180765) production. The Amoco process utilizes a homogeneous catalyst system of cobalt and manganese salts with a bromide promoter, which can include MnBr2. researchgate.net This system operates in acetic acid at elevated temperatures and pressures. researchgate.net Research has shown that catalyst systems containing CoBr2 and MnBr2 can effectively catalyze this oxidation at lower temperatures than the traditional commercial process. researchgate.net
Oxidation of Alcohols: Manganese(II) complexes have been successfully employed as catalysts for the selective oxidation of alcohols to their corresponding aldehydes and ketones. lookchem.com These systems often use an oxidant like oxone in a biphasic reaction medium with a phase transfer agent. lookchem.com The advantages of such systems include mild reaction conditions, high yields, and high selectivity, avoiding over-oxidation to carboxylic acids. lookchem.com
Oxidation of other organic substrates: Manganese(II) has been used as a catalyst in the oxidation of various other organic compounds, such as 4-oxo-4-arylbutanoic acids, by oxidants like bromate (B103136) in an acidic medium. niscpr.res.in The catalytic mechanism in these systems can be complex, involving the formation of intermediate manganese complexes and different oxidation states of manganese. niscpr.res.in In some cases, the presence of bromide ions is crucial for the catalytic cycle. bibliotekanauki.pl For instance, the oxidation of 3-aminotoluene in the presence of a manganese bromide catalyst system has been shown to selectively produce 3-aminobenzaldehyde. bibliotekanauki.pl
Table 2: Research Findings on Mn(II) Bromide in Homogeneous Oxidation
| Substrate | Catalyst System | Oxidant | Key Findings | Reference(s) |
|---|---|---|---|---|
| p-Xylene | CoBr2 / MnBr2 | Molecular Oxygen | Effective oxidation to terephthalic acid at lower temperatures (e.g., 100°C) than commercial processes. | researchgate.net |
| Alcohols | Mn(II) complex | Oxone | High yields and selectivity for aldehydes and ketones under mild, biphasic conditions. | lookchem.com |
| 4-oxo-4-arylbutanoic acids | Mn(II) | Bromate | Catalytic oxidation with a complex mechanism involving intermediate manganese species. | niscpr.res.in |
| 3-Aminotoluene | Manganese bromide | Ozone | Selective oxidation to 3-aminobenzaldehyde. | bibliotekanauki.pl |
Heterogeneous Catalysis
In heterogeneous catalysis, manganese(II) bromide serves as a precursor for the synthesis of solid-state catalysts, which are insoluble in the reaction medium. This offers advantages in terms of catalyst separation and reusability.
Manganese Oxide-Based Catalysts from Mn(II) Bromide Precursors
Manganese(II) bromide is a precursor for synthesizing various manganese oxide materials that exhibit significant catalytic activity. chemimpex.com The properties and performance of the resulting manganese oxide catalysts are highly dependent on the synthesis method and the resulting crystal structure and morphology. conicet.gov.aruclm.es
Synthesis and Applications: Manganese oxides with different structures, such as γ-MnO2 (nsutite) and β-MnO2 (pyrolusite), can be prepared from manganese precursors. conicet.gov.ar These materials are active catalysts for the oxidation of volatile organic compounds (VOCs) like toluene (B28343) and ethanol (B145695). conicet.gov.arrsc.org The catalytic activity is often linked to the presence of mixed Mn3+/Mn4+ valence states, poor crystallinity, and the presence of oxygen vacancies. conicet.gov.ar For example, manganese oxide with a cubic structure grown on Co-Fe nanowires has shown high efficiency for toluene oxidation. rsc.org
Factors Influencing Catalytic Activity: The catalytic performance of manganese oxides is influenced by their specific surface area, reducibility, and the nature of the oxygen species present. uclm.esrsc.org Catalysts with higher surface areas and better low-temperature reducibility tend to exhibit higher activity. uclm.es The presence of both surface and lattice oxygen species also plays a crucial role in the catalytic oxidation process. rsc.org
Metal-Modified Porous Silicates as Catalytic Systems
Manganese can be incorporated into porous silicate (B1173343) materials to create effective heterogeneous catalysts. researchgate.net These materials combine the high surface area and ordered pore structure of silicates with the catalytic activity of manganese.
Synthesis and Characterization: Manganese-containing porous silicates can be synthesized by incorporating manganese ions into the silicate framework or onto the surface of pre-formed porous silica. researchgate.netnih.gov Techniques like ultrasound-assisted methods can be used for doping. nih.gov The resulting materials can have manganese present as isolated framework sites or as extra-framework MnOx nanoparticles. researchgate.net
Catalytic Applications: These materials have shown promise in various catalytic applications. For instance, manganese-doped mesoporous silicates can act as radical-scavenging agents, demonstrating their potential in suppressing oxidation. nih.gov Manganese-modified porous silicates have also been tested as catalysts for the epoxidation of alkenes, showing good selectivity towards the epoxide products. researchgate.net Furthermore, bimetallic systems, such as copper-manganese (B8546573) modified MCM-41, have demonstrated high activity and selectivity in the reduction of nitrogen oxides (NOx) with ammonia. uj.edu.pl
Electrocatalysis
Manganese(II) bromide and its complexes are also investigated for their applications in electrocatalysis, where they facilitate electrochemical reactions at an electrode surface.
CO2 Reduction: Manganese carbonyl complexes, often synthesized from precursors like Mn(CO)5Br, have been identified as selective electrocatalysts for the reduction of carbon dioxide (CO2) to carbon monoxide (CO). liverpool.ac.uknih.gov The catalytic cycle typically involves the reduction of the Mn(I) complex, loss of the bromide ligand, and subsequent interaction with CO2. nih.govacs.org These catalysts are noteworthy for using an earth-abundant metal and can operate in both organic solvents and aqueous solutions. liverpool.ac.uknih.gov The selectivity of these catalysts is influenced by the presence of Brønsted acids. nih.gov
Hydrogen Evolution: Coordination polymers containing manganese(II) have been studied for their electrocatalytic activity in the hydrogen evolution reaction (HER). acs.org The structure of these polymers, which can be influenced by the choice of halide (chloride vs. bromide), has been shown to affect their catalytic performance. acs.org For instance, a 3D network structure formed with bromide showed different electrocatalytic activity for H2 evolution compared to a 2D sheet-like structure formed with chloride. acs.org
General Electrocatalytic Properties: Manganese(II) bromide itself is used in electrochemical applications, such as an electrolyte in batteries, where it facilitates the conversion of chemical energy to electrical energy. chemimpex.comsigmaaldrich.com The development of manganese-based heterogeneous electrocatalysts is an active area of research, with studies showing that modifying the electronic structure of the manganese active site can significantly enhance catalytic activity for reactions like CO2 reduction. d-nb.info Manganese-based materials are considered promising candidates to replace noble metal catalysts in applications like electrolytic water splitting due to their low cost and adjustable electronic properties. nih.gov
Electrocatalytic Sensing Applications (e.g., Hydroquinone (B1673460) Detection)
Manganese(II) Schiff base complexes, which can be synthesized from manganese(II) salts like manganese(II) chloride or bromide, demonstrate significant potential as electrocatalytic sensors. indianchemicalsociety.com These complexes leverage the rich redox behavior of the manganese ion to detect environmental pollutants like hydroquinone (HQ). indianchemicalsociety.com HQ is a toxic compound with low degradability, making its detection crucial for environmental monitoring. indianchemicalsociety.com
When a manganese(II) Schiff base complex is used to modify a glassy carbon electrode (GCE), it shows markedly improved performance in detecting hydroquinone compared to an unmodified electrode. indianchemicalsociety.com The modified electrode facilitates a reversible electrode process for HQ detection, whereas the process is irreversible on a bare GCE. indianchemicalsociety.com This enhanced electrocatalytic ability is attributed to the redox activity of the manganese complex, which lowers the potential required for detection and increases the peak currents, signifying a more sensitive and efficient sensor. indianchemicalsociety.com
Research has shown that a Mn(II) Schiff base complex modified GCE can detect hydroquinone with an anodic peak at 0.173 V and a significantly higher current than a bare GCE, which shows a peak at 0.236 V. indianchemicalsociety.com This indicates excellent selectivity and suggests the applicability of such sensors for analyzing real-world samples. indianchemicalsociety.com Other studies using manganese dioxide (MnO₂), a higher oxidation state of manganese, combined with graphene oxide have also reported high sensitivity for HQ detection, achieving detection limits as low as 0.012 µM. nih.govnih.gov
Table 1: Electrochemical Response for Hydroquinone (HQ) Detection
| Electrode | Anodic Peak Potential (V) | Anodic Peak Current (µA) | Cathodic Peak Potential (V) | Cathodic Peak Current (µA) | Reversibility |
|---|---|---|---|---|---|
| Bare GCE | 0.236 | 2.54 | -0.128 | -1.95 | Irreversible |
| Mn(II) Schiff Base/GCE | 0.173 | 8.33 | -0.077 | -6.79 | Reversible |
Data sourced from research on Mn(II) Schiff base complexes for electrocatalytic sensing. indianchemicalsociety.com
Role of Redox Activity in Catalytic Cycles
The catalytic efficacy of manganese complexes is fundamentally tied to the ability of the manganese ion to cycle through multiple oxidation states, most commonly the Mn(II) and Mn(III) states. portlandpress.comnih.gov This Mn(II)/Mn(III) redox couple is a cornerstone of many catalytic processes, from biological enzyme functions to large-scale industrial chemical production. portlandpress.comnih.govnih.gov
A prime example of this is the Mid-Century or Amoco process for the oxidation of p-xylene to terephthalic acid, a crucial precursor for polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.commdpi.com This process employs a homogeneous catalyst system of cobalt, manganese, and bromide salts in acetic acid. mdpi.comgoogle.com The synergy between these components is vital for the high selectivity and yield of the reaction. cardiff.ac.uk The catalytic cycle proceeds via a redox cascade: Co(II) is oxidized to Co(III), which in turn oxidizes Mn(II) to Mn(III). mdpi.com The resulting Mn(III) species is then responsible for oxidizing the bromide ion (Br⁻) to a bromine radical (Br•). mdpi.com This radical initiates the oxidation chain by abstracting a hydrogen atom from the methyl group of p-xylene. mdpi.commdpi.com The Mn(II)/Mn(III) redox couple is therefore essential for regenerating the active bromine radical, allowing the catalytic cycle to continue efficiently. nih.gov
The redox potential of the Mn(III)/Mn(II) couple can be modulated by the ligand environment and the solvent, which in turn influences the catalytic activity. cardiff.ac.ukmdpi.com In mononuclear manganese-dependent enzymes, the protein environment finely tunes this redox potential, enabling the generation of substrate-based radicals for a variety of biochemical reactions. portlandpress.comnih.gov Similarly, in synthetic systems, the choice of ligands can stabilize different oxidation states and facilitate the electron transfer steps necessary for catalysis. mdpi.com
Table 3: Simplified Redox Cascade in Co/Mn/Br Catalyzed p-Xylene Oxidation
| Step | Reactant(s) | Product(s) | Catalyst State Change |
|---|---|---|---|
| 1 | Co(II), Peroxy Radical | Co(III) | Cobalt Oxidation |
| 2 | Co(III), Mn(II) | Co(II), Mn(III) | Manganese Oxidation |
| 3 | Mn(III), Br⁻ | Mn(II), Br• | Bromide Oxidation |
| 4 | Br•, p-xylene | HBr, p-xylyl radical | Substrate Activation |
Water Oxidation Catalysis
The oxidation of water to produce molecular oxygen is a critical half-reaction for generating hydrogen fuel from water and is the cornerstone of natural photosynthesis. mdpi.commdpi.com In nature, this reaction is catalyzed by the oxygen-evolving complex (OEC) in Photosystem II, which features a {Mn₄CaO₅} cluster. mdpi.comacs.org Inspired by this biological blueprint, significant research has focused on developing synthetic manganese-based water oxidation catalysts (WOCs), including complexes containing manganese(II) bromide or other halides. mdpi.comacs.org
Many of the most promising artificial WOCs are high-nuclearity manganese-oxo clusters that mimic the structure and function of the OEC. mdpi.comacs.org These clusters often contain manganese in mixed valence states (II, III, and IV) and are stabilized by organic ligands. mdpi.com Some biomimetic clusters incorporate halide ions, such as chloride or bromide, directly into their structure. mdpi.com The electrocatalytic performance of these clusters is evaluated by metrics such as the overpotential required to drive the reaction and the turnover frequency (TOF), which measures the reaction rate. mdpi.comtechnion.ac.il
For example, a high-nuclearity [Mn₁₈Sr] cluster, which contains chloride ligands, displays a low onset overpotential of 192 mV for water oxidation. mdpi.com Another bioinspired Mn-oxo cluster stabilized by redox-active organic ligands achieved a high current density of 10 mA cm⁻² at an overpotential of 482 mV and a TOF of 0.72 s⁻¹. acs.org A hetero-binuclear Mn(II)-Cu(II) Schiff base complex showed an even lower overpotential of 216 mV with a high TOF of 7.88 s⁻¹. mdpi.com These findings highlight the potential of manganese complexes, including those derived from or containing bromide, to serve as efficient and cost-effective catalysts for water oxidation, a key challenge in developing renewable energy technologies. technion.ac.ilresearchgate.net
Table 4: Performance of Selected Manganese-Based Water Oxidation Catalysts
| Catalyst | Overpotential (mV) | Turnover Frequency (TOF) (s⁻¹) | Faradaic Efficiency (%) | Conditions |
|---|---|---|---|---|
| Mn₁₂TH Cluster | 74 | 22 | 93 | pH 6 |
| Mn₁₈Sr Cluster | 192 (onset) | 0.48 | - | pH 7.2 |
| Bioinspired Mn-oxo Cluster | 255 (onset) | 0.72 | - | pH 7.2 |
| Mn(II)-Cu(II) Schiff Base Complex | 216 | 7.88 | 92 | - |
Data compiled from studies on various manganese clusters and complexes. mdpi.comacs.orgmdpi.comtechnion.ac.il
Advanced Materials Science Applications of Manganese Ii Bromide
Optoelectronic Materials
Manganese(II) bromide has emerged as a significant compound in the development of advanced optoelectronic materials. Its utility stems from the unique photoluminescent properties of Mn²⁺ ions, particularly when incorporated into organic-inorganic hybrid structures. These materials are often characterized by strong light emission, tunable properties, and the potential for more environmentally friendly and cost-effective device fabrication compared to traditional materials.
Green-Light-Emitting Diodes (LEDs and PHOLEDs)
Manganese(II) bromide complexes have been successfully employed as the emissive layer in both light-emitting diodes (LEDs) and phosphorescent organic light-emitting diodes (PHOLEDs), particularly for generating green light. The emission originates from the d-d electronic transitions within the Mn²⁺ ions. advanceseng.com These materials are considered economical and environmentally benign alternatives to conventional emitters that often rely on rare and expensive heavy metals like iridium and platinum. advanceseng.com
Researchers have demonstrated high-efficiency green-light-emitting diodes using various tetrabromide manganese(II) complexes. For instance, devices fabricated using a solution process have shown promising performance. One such complex, (Ph₄P)₂[MnBr₄], has been used to create both nondoped and doped OLEDs. The nondoped devices achieved a peak current efficiency of 25.4 cd A⁻¹ and an external quantum efficiency (EQE) of 7.2%. nih.gov By incorporating it into a doped emitting layer, the performance was enhanced to a peak current efficiency of 32.0 cd A⁻¹ and an EQE of 9.6%. nih.gov
Another notable organic-inorganic hybrid compound, [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄, exhibits a strong green phosphorescent emission peak at 516 nm with a long lifetime of 441 μs. rsc.org PHOLEDs fabricated using this material through an all-vacuum-deposited process have demonstrated a current efficiency of 24.71 cd A⁻¹, a power efficiency of 20.61 lm W⁻¹, and an EQE of 7.12%. rsc.org Similarly, the lead-free, zero-dimensional hybrid compound (TBA)₂MnBr₄ (where TBA⁺ is the tetrabutylammonium (B224687) cation) has been used to produce a green LED with CIE coordinates of (0.17, 0.69), which is close to standard green. mdpi.com This compound shows a strong green emission peak at 518 nm and a high photoluminescence quantum yield (PLQY) of 84.98%. mdpi.comresearchgate.net
| Compound | Device Type | Peak Emission (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd A⁻¹) | Power Efficiency (lm W⁻¹) |
| (Ph₄P)₂[MnBr₄] (nondoped) | OLED | - | 7.2 | 25.4 | - |
| (Ph₄P)₂[MnBr₄] (doped) | OLED | - | 9.6 | 32.0 | - |
| [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄ | PHOLED | 516 | 7.12 | 24.71 | 20.61 |
| (TBA)₂MnBr₄ | LED | 518 | - | - | - |
UV Photodetectors
The excellent optoelectronic properties of manganese(II) bromide-based materials also lend themselves to applications in ultraviolet (UV) photodetection. These materials offer a non-toxic and stable alternative to lead halide perovskites, which are often used in this field but suffer from toxicity and stability issues. mdpi.comresearchgate.net
A photodetector fabricated from single crystals of the zero-dimensional organic-inorganic hybrid compound (TBA)₂MnBr₄ has demonstrated a significant photoresponse to UV light. mdpi.comresearchgate.net This device exhibits a rapid response time, with a rise and decay in the millisecond range when exposed to 365 nm UV light. mdpi.comresearchgate.net The development of UV photodetectors using Mn(II)-based organic-inorganic hybrid materials is a promising area of research that could broaden their application in optoelectronic devices. mdpi.comresearchgate.net The use of these stable and non-toxic materials provides a valuable direction for the future of photoelectric detection technologies. researchgate.net
Phosphorescent Organic-Inorganic Hybrid Materials
Many of the manganese(II) bromide compounds utilized in optoelectronics are classified as phosphorescent organic-inorganic hybrid materials. rsc.org Their luminescent properties are derived from the tetrahedrally coordinated Mn²⁺ ions, which exhibit a characteristic green emission resulting from the ⁴T₁–⁶A₁ electronic transition. researchgate.net These materials are of great interest for next-generation flat-panel displays and solid-state lighting due to their lead-free and non-toxic nature. rsc.org
The compound [(H₂C=CHCH₂) (C₆H₅)₃P]₂MnBr₄ is a prime example of such a material, with a distinct emission peak at 516 nm and a long luminescence lifetime of 441 μs, confirming its phosphorescent nature. rsc.org Another example, (TEMA)₂MnBr₄, also demonstrates notable optical properties. nih.gov The organic cations in these hybrid structures play a crucial role in tuning the material's properties. For instance, in the case of (TEBA)₂MnBr₄, the larger distance between manganese ions results in a very high photoluminescence quantum yield of 98.1%. nih.gov The synthesis of organic-inorganic hybrids with the general formula [NHPh=PPh₃]₂[MnBr₄] has also been reported, showing green photoluminescence associated with the metal-centered transition. nih.gov These findings underscore the potential of designing high-performance phosphorescent materials by carefully selecting the organic components.
Reversible Luminescence Switching through Phase Transitions
A particularly fascinating application of manganese(II) bromide-based materials is in the development of stimuli-responsive materials that exhibit reversible luminescence switching. This phenomenon is often linked to a phase transition between crystalline and amorphous states, which can be triggered by external stimuli such as temperature. nih.govacs.org
For example, the compounds (R-PEA)₂MnBr₄ and (S-PEA)₂MnBr₄ can exist in two distinct states at room temperature: a thermodynamically stable crystalline state that emits green light (λₘₐₓ = 526 nm) and a kinetically stable amorphous state that emits red light (λₘₐₓ = 648 nm). nih.govacs.org The transition between these two emissive states is fully reversible and can be controlled through melt-quenching and annealing processes. nih.govacs.org This property has been leveraged to demonstrate a reusable time-temperature indicator. nih.gov
Another compound, (TMS)₂MnBr₄ (where TMS = trimethylsulfonium), also displays intriguing phase transition behavior accompanied by a switch in its emission. rsc.org Remarkably, the photoluminescence switching in this material can be triggered simply by the heat from a human hand, highlighting its potential for use in portable thermosensitive devices. rsc.org The ability to reversibly switch the luminescence of these materials through phase transitions opens up possibilities for applications in thermal imaging, thermometry, and anti-counterfeiting technologies. rsc.org
Energy Storage and Conversion Systems
Beyond optoelectronics, manganese(II) bromide is also being explored for its potential role in energy storage and conversion systems, specifically in the context of rechargeable batteries.
Electrolytes in Rechargeable Batteries (Redox Flow Batteries)
Manganese-based electrolytes are gaining attention for use in redox flow batteries (RFBs), which are a promising technology for large-scale grid energy storage. researchgate.netanalytik.news Manganese is an attractive alternative to vanadium, the material used in standard RFBs, because it is significantly more abundant and therefore more cost-effective. analytik.newsimperial.ac.uk
The electrochemical energy storage in these systems can utilize the Mn³⁺/Mn²⁺ redox couple. researchgate.net However, a challenge with this couple is the disproportionation of Mn³⁺ into MnO₂ and Mn²⁺, which can lead to a decrease in the battery's capacity. researchgate.net Despite this, significant progress is being made. Researchers have developed a non-aqueous "All-Manganese Flow Battery" (All-MFB) that demonstrates a long cycle life. analytik.news This novel battery design achieved an energy density of up to 74 Wh L⁻¹, which is roughly double that of a standard vanadium redox flow battery. analytik.news The development of manganese-based electrolytes, potentially including bromide formulations, represents a promising path toward more sustainable and economical stationary energy storage solutions. analytik.newsimperial.ac.uk
Components in Dye-Sensitized Solar Cells
While the direct application of simple inorganic Manganese(II) bromide as a primary component in the electrolyte of dye-sensitized solar cells (DSSCs) is not extensively documented, research into related manganese compounds highlights the element's potential in photovoltaic technologies. The abundance and low toxicity of manganese have driven exploration into its use in various forms. osti.gov For instance, manganese complexes, such as tris(acetylacetonato)manganese(III)/(IV), have been investigated as redox mediators in DSSCs. osti.gov
More directly, organic derivatives of Manganese(II) bromide have shown significant promise in photoelectronic applications. fraunhofer.dechemistryworld.com Researchers have synthesized zero-dimensional (0D) organic Manganese(II) bromide metal halides, such as (PTA)₂MnBr₄ (where PTA is phenyltrimethylammonium), for use in high-sensitivity X-ray detection with photovoltaic responses. fraunhofer.dechemistryworld.com By using molecular engineering to tailor the organic cations, it is possible to control the distance between manganese centers, which in turn modulates crucial photoelectric properties. fraunhofer.dechemistryworld.com Structural analysis of these compounds reveals that adjusting the Mn-Mn distance can reduce energy transfer and lower exciton binding energy, leading to enhanced photoluminescence and superior optoelectronic performance. chemistryworld.com
An X-ray detector based on the (PTA)₂MnBr₄ wafer demonstrated a significantly higher sensitivity (1122 µC Gyair⁻¹ cm⁻²) and a lower limit of detection (95 nGyair s⁻¹) compared to derivatives with smaller organic cations. chemistryworld.com These findings underscore the potential of engineered organic Manganese(II) bromide compounds in developing high-efficiency photovoltaic and photoelectronic devices. chemistryworld.com
Applications in Flow Fuel Cells
Manganese is a promising candidate for redox flow batteries (RFBs) due to its low cost, natural abundance, and the high reversible potential of the Mn²⁺/Mn³⁺ redox couple. researchgate.net However, a significant challenge limiting its application is the instability of the Mn³⁺ ion, which can undergo a disproportionation reaction to form precipitates of manganese dioxide (MnO₂). researchgate.netimperial.ac.uk This accumulation of "dead" MnO₂ hinders the battery's reversibility and reduces its energy density. osti.govresearchgate.net
Recent innovations have demonstrated a crucial role for the bromide ion in overcoming this limitation, leading to the development of the Bromine-Manganese Flow Battery (BMFB). researchgate.net In this system, a catholyte containing a mixture of Mn²⁺ and bromide ions (Br⁻) is used. osti.govresearchgate.net The bromide ion serves a critical function by enabling the full discharge of the precipitated MnO₂ through a chemical-electrochemical reaction, effectively dissolving the "dead" material and regenerating the active species. researchgate.net
This design significantly enhances the performance and longevity of manganese-based flow batteries. An assembled BMFB, when coupled with a Cd/Cd²⁺ anode, demonstrated a high energy efficiency of 76% at a current density of 80 mA cm⁻² and achieved a high energy density of 360 Wh L⁻¹. osti.govresearchgate.net Furthermore, a version assembled with a silicotungstic acid anode was able to operate continuously for over 2000 cycles. researchgate.net The success of the BMFB system, which relies on the interaction between bromine and manganese, highlights a key application for bromide in advanced flow battery technology. researchgate.net
Performance of Bromine-Manganese Flow Battery (BMFB)
| Parameter | Value | Conditions |
|---|---|---|
| Energy Efficiency | 76% | At 80 mA cm⁻² with Cd/Cd²⁺ anode |
| Energy Density | 360 Wh L⁻¹ | With Cd/Cd²⁺ anode |
| Cycle Life | > 2000 cycles | With silicotungstic acid anode |
Magnetic Materials and Spintronics
Manganese(II) bromide is recognized as a material with significant potential for applications in magnetic materials and spintronics. researchgate.net Its intrinsic magnetism is derived from the incomplete 3d orbital of the manganese atom, which contains five electrons. researchgate.net Ab initio simulations based on density functional theory have been used to investigate its electronic and magnetic properties in both bulk and monolayer forms. researchgate.net
These studies indicate that MnBr₂ behaves as a magnetic semiconductor. researchgate.net Simulations reveal that the antiferromagnetic (AFM) configuration is energetically more stable than the ferromagnetic configuration. researchgate.net This antiferromagnetic arrangement in MnBr₂ monolayers has also been confirmed experimentally through neutron diffraction. researchgate.net The material's magnetic properties, combined with its semiconductor nature, make it a compelling subject of research for developing new spintronic technologies. researchgate.net
Development of Electronic and Spintronic Devices
The unique properties of Manganese(II) bromide position it as a promising candidate for future applications in nanoelectronics and spintronic devices. researchgate.net A key factor for the viability of magnetic materials in spintronics is their thermal stability, which is related to the magnetic anisotropy energy (MAE)—the energy required to change the direction of spin. researchgate.net
Calculations have shown that MnBr₂ possesses a high degree of thermal stability. researchgate.net The calculated MAE values for the monolayer and bulk forms of MnBr₂ were 6.8 µeV/Mn and 11.7 µeV/Mn, respectively. researchgate.net These values are significantly higher than those for widely used spintronic materials like bulk iron (Fe) (1.4 µeV/Fe) and nickel (Ni) (2.7 µeV/Ni), suggesting that MnBr₂ could offer enhanced thermal stability in spintronic devices. researchgate.net The system achieves its lowest energy state when the manganese magnetic moments are aligned perpendicular to the monolayer plane, a crucial detail for designing layered spintronic components. researchgate.net
Magnetic Anisotropy Energy (MAE) Comparison
| Material | MAE (µeV/atom) |
|---|---|
| MnBr₂ (Monolayer) | 6.8 |
| MnBr₂ (Bulk) | 11.7 |
| Iron (Fe) (Bulk) | 1.4 |
| Nickel (Ni) (Bulk) | 2.7 |
Manganese Bromide Monolayers in 2D Materials Research
The study of two-dimensional (2D) materials has grown rapidly, and Manganese(II) bromide monolayers are a focus within this field. researchgate.net Theoretical investigations using density functional theory (DFT) have confirmed that single layers of MnBr₂ are stable in the trigonal phase, which is structurally similar to a single layer within the bulk crystal. researchgate.net
Cleavage energy calculations for the bulk form suggest that transitioning to a monolayer is experimentally feasible through mechanical exfoliation methods, similar to those used for graphene. researchgate.net In its bulk form, MnBr₂ has a hexagonal arrangement with the space group P3 m1. researchgate.net Simulations have determined the lattice constants for the bulk form to be a = b = 3.87 Å and c = 6.48 Å, while the monolayer has lattice constants of a = b = 3.87 Å. researchgate.net Analysis of the electronic band structure shows that both bulk and monolayer forms exhibit magnetic semiconductor behavior. For the bulk material, a direct band gap of 3.88 eV is observed in the spin-up channel. researchgate.net This detailed understanding of the structural and electronic properties of MnBr₂ monolayers is foundational for their potential integration into 2D material-based devices. researchgate.net
Structural and Electronic Properties of MnBr₂
| Property | Bulk MnBr₂ | Monolayer MnBr₂ |
|---|---|---|
| Lattice Constant 'a' | 3.87 Å | 3.87 Å |
| Lattice Constant 'b' | 3.87 Å | 3.87 Å |
| Lattice Constant 'c' | 6.48 Å | N/A |
| Band Gap (Spin-up) | 3.88 eV (Direct) | - |
Functional Nanomaterials
Manganese(II) bromide serves as a valuable precursor in the synthesis of functional manganese-based nanomaterials. researchgate.net Its ability to act as a source of manganese ions makes it a key reagent in the production of materials with applications in catalysis and energy storage. researchgate.net
Synthesis and Application of Manganese Oxide Nanoparticles
In the field of materials science, Manganese(II) bromide is utilized in the preparation of manganese oxide nanoparticles. researchgate.net These nanoparticles are noted for their promising applications in areas such as battery technology and catalysis. researchgate.net For example, research has demonstrated the synthesis of manganese mesityl, a different precursor, through the metathesis reaction of Manganese(II) bromide and mesityl magnesium bromide. researchgate.net This manganese mesityl can then be used to create manganese alkoxide precursors for the subsequent synthesis of nanoparticles. researchgate.net The choice of precursor, such as those derived from Manganese(II) bromide, can have a significant impact on the final properties, including size, morphology, and phase, of the resulting manganese oxide nanoparticles. researchgate.net
Manganese-Doped Semiconductor Nanoparticles
Manganese(II) bromide serves as a crucial precursor for the introduction of manganese ions (Mn²⁺) as dopants into various semiconductor nanoparticles, thereby tailoring their optical and magnetic properties. This doping process has been successfully applied to materials such as silicon nanoparticles and cesium lead bromide perovskite quantum dots (PQDs).
In the synthesis of Mn-doped silicon nanoparticles, a low-temperature solution route can be employed. For instance, Mn-doped Zintl salts (NaSi₁₋ₓMnₓ) are used as precursors and reacted with ammonium bromide. This process results in the formation of octyl-capped silicon nanoparticles with an average diameter of approximately 4 nm. Elemental analysis of nanoparticles with a nominal 5% Mn doping has confirmed a Si/Mn molar ratio of 18.2:1. The introduction of Mn²⁺ ions into the silicon nanoparticle host lattice has a notable effect on the material's photoluminescence. While undoped silicon nanoparticles exhibit a certain quantum yield, 5% Mn doping leads to a green emission with a slightly lower quantum yield. The emission spectrum of these Mn-doped silicon nanoparticles is centered at around 510 nm when excited at 420 nm. nih.govacs.org Transient absorption spectroscopy reveals that the presence of Mn²⁺ introduces additional relaxation paths for photogenerated excitons, with the population of higher energy electron trap states decaying approximately 20% faster in doped nanoparticles compared to their undoped counterparts. nih.gov
Manganese(II) bromide is also utilized as the Mn²⁺ source for doping cesium lead bromide (CsPbBr₃) perovskite magic sized clusters (PMSCs) and perovskite quantum dots (PQDs) at room temperature. nih.govescholarship.org The concentration of MnBr₂ influences the excitonic absorption of the resulting nanostructures. For Mn-doped CsPbBr₃ PQDs and PMSCs, the UV-vis absorption spectrum shows a distinct excitonic peak at 396 nm. The photoluminescence spectrum exhibits three emission peaks at 398 nm, 437 nm, and a characteristic Mn²⁺ d-d transition peak at 602 nm. nih.gov The amount of the manganese precursor can tune the excitonic absorption wavelengths, which range from 392–399 nm for PMSCs and 454–471 nm for PQDs. nih.govescholarship.org Higher concentrations of MnBr₂ tend to favor the formation of PMSCs over PQDs. These Mn-doped perovskite nanocrystals exhibit high photoluminescence quantum yields, ranging from approximately 55% to 84%. escholarship.org
| Nanoparticle Host | Dopant Source | Average Diameter | Emission Peak | Photoluminescence Quantum Yield (PLQY) |
| Silicon | Manganese(II) bromide precursor | 4.2 ± 0.9 nm | 510 nm (green) | Slightly lower than undoped Si nanoparticles |
| Cesium Lead Bromide (CsPbBr₃) | Manganese(II) bromide | Not Specified | 602 nm (Mn²⁺ d-d transition) | 55-84% |
Stimuli-Responsive Materials
Manganese(II) bromide and its derivatives are integral to the development of stimuli-responsive materials, which exhibit changes in their properties in response to external stimuli such as temperature, solvent exposure, and pressure. The d-d transitions of the Mn²⁺ ion are particularly sensitive to its coordination environment, making manganese halide complexes excellent candidates for these applications.
Thermochromism and Solvatochromism
Thermochromism, the change of color with temperature, and solvatochromism, the change of color with solvent polarity, are prominent features in certain manganese(II) bromide-based materials. These phenomena arise from alterations in the ligand field surrounding the Mn²⁺ ion, which in turn affects the energy of its d-d electronic transitions.
For example, the compound (R-PEA)₂MnBr₄, where PEA is phenylethylammonium, demonstrates reversible thermochromism. acs.org This material can exist in two distinct states at room temperature: a thermodynamically stable green-emissive crystalline state with a maximum emission wavelength (λₘₐₓ) of 526 nm, and a kinetically stable red-emissive amorphous state with a λₘₐₓ of 648 nm. acs.org The transition between these two states is fully reversible and can be controlled by melting and quenching to obtain the red amorphous state, and annealing to return to the green crystalline state. acs.org This property allows for its use as a reusable time-temperature indicator. acs.org
Solvatochromism is observed in other manganese(II) halide complexes. For instance, green emissive trans-2,5-dimethylpiperazine manganese(II) bromide, (C₆N₂H₁₆)MnBr₄, can be transformed to a non-emissive state by absorbing acetone molecules. acs.org Another example is [MnBr₂(dppeO₂)], which can switch from a green to a red emissive state upon exposure to N,N-dimethylformamide vapor. acs.org These changes are attributed to the interaction of solvent molecules with the manganese coordination sphere, leading to a change in the crystal field and, consequently, the observed emission color.
| Compound | Stimulus | Initial State (Emission) | Final State (Emission) | Reversibility |
| (R-PEA)₂MnBr₄ | Temperature (Annealing/Melt-quenching) | Red Amorphous (648 nm) | Green Crystalline (526 nm) | Fully Reversible |
| trans-2,5-dimethylpiperazine manganese(II) bromide | Acetone Vapor | Green Emissive | Non-emissive | Not Specified |
| [MnBr₂(dppeO₂)] | N,N-dimethylformamide Vapor | Green Emissive | Red Emissive | Not Specified |
Pressure-Induced Optical Property Tuning
The application of hydrostatic pressure is a powerful tool for tuning the optical properties of manganese(II) bromide-based hybrid organic-inorganic materials. Pressure alters the bond lengths and angles within the crystal structure, directly impacting the crystal field splitting energy of the [MnBr₄]²⁻ tetrahedra.
In the zero-dimensional (0D) hybrid compound (C₂₄H₂₀P)₂MnBr₄, increasing pressure leads to a remarkable shift in emission color from green to red. rsc.org This is caused by the shortening of the Mn-Br bonds, which enhances the crystal field splitting energy and reduces the energy of the ⁴T₁ → ⁶A₁ d-d transition. rsc.org Upon release of pressure from 31.0 GPa, the band gap of this material shows an irreversible narrowing from an initial value of 4.22 eV to 3.13 eV. rsc.org This permanent change is attributed to the incomplete recovery of the distortion in the [MnBr₄]²⁻ tetrahedra, which is hindered by the distortion of the large organic cations. rsc.org
Similarly, in (C₁₀H₁₆N)₂MnBr₄, the emission spectrum shifts to lower energies (redshift) as pressure increases. zut.edu.pl This is consistent with an increase in the crystal field strength due to the compression of the crystal. zut.edu.pl These pressure-induced changes are reversible; upon pressure release, the emission spectrum returns to its original state. zut.edu.pl In other systems, such as (C₆H₉N₂)₂MnBr₄, pressure can induce a new red emission band attributed to Mn²⁺–Mn²⁺ dimers, with the emission being tunable from 660 nm to 770 nm. researchgate.net This tunability is also linked to the increased crystal field splitting energy resulting from the reduced Mn–Br bond length under pressure. researchgate.net
| Compound | Pressure Range | Observed Optical Change | Reversibility |
| (C₂₄H₂₀P)₂MnBr₄ | Up to 31.0 GPa | Emission shifts from green to red; Band gap narrows from 4.22 eV to 3.13 eV | Emission shift is reversible; Band gap narrowing is irreversible |
| (C₁₀H₁₆N)₂MnBr₄ | Not Specified | Redshift of the photoluminescence spectrum | Reversible |
| (C₆H₉N₂)₂MnBr₄ | Not Specified | Tunable red emission from 660 nm to 770 nm | Not Specified |
Computational Chemistry and Theoretical Modeling of Manganese Ii Bromide Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of Manganese(II) bromide (MnBr₂) systems. This method allows for the detailed analysis of electronic and magnetic properties from first principles.
Geometry Optimization and Total Energy Calculations
Spin-polarized DFT calculations are employed to determine the optimized geometric structure and total energy of MnBr₂. nih.govacs.org These calculations are often performed using computational packages like the Vienna Ab initio Simulation Package (VASP) or SIESTA. acs.orgacs.org The Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional within the generalized gradient approximation (GGA) is a common choice for these simulations. nih.govacs.orgacs.org
In its bulk form, MnBr₂ possesses a trigonal crystal structure belonging to the P-3m1 space group. nih.govmaterialsproject.org DFT calculations have determined the lattice parameters for bulk MnBr₂ to be a = b = 3.87 Å and c = 6.48 Å. nih.govacs.org For a monolayer of MnBr₂, the lattice parameters are a = b = 3.87 Å. nih.govacs.org The bond length between manganese and bromine atoms is approximately 2.703 Å, and the distance between adjacent manganese atoms is 3.87 Å. acs.orgaip.org The formation energies for two-dimensional MnBr₂ have been calculated to be -2.055 eV/atom, indicating its stability. aip.org
Table 1: Calculated Structural Parameters for Manganese(II) Bromide
| Parameter | Bulk MnBr₂ | Monolayer MnBr₂ |
|---|---|---|
| Lattice Constant a | 3.87 Å | 3.87 Å |
| Lattice Constant b | 3.87 Å | 3.87 Å |
| Lattice Constant c | 6.48 Å | N/A |
| Mn-Br Bond Length | 2.69 Å materialsproject.org | 2.703 Å aip.org |
| Mn-Mn Distance | N/A | 3.87 Å acs.org |
| Space Group | P-3m1 nih.govmaterialsproject.org | P-3m1 nih.gov |
Electronic Structure Determination (Band Gaps, Band Edges)
DFT calculations are crucial for determining the electronic band structure of MnBr₂, revealing its semiconductor nature. nih.govacs.org Studies on both bulk and monolayer MnBr₂ show similar band structure patterns. nih.govacs.org
For bulk MnBr₂, a direct band gap of 3.88 eV is observed at the Γ point in the spin-up channel, while the spin-down channel exhibits an indirect band gap of 4.75 eV. nih.govacs.org In its monolayer form, the spin-up band gap remains direct at 3.98 eV, and the spin-down channel has an indirect band gap of 4.83 eV. nih.govacs.org Another study using the HSE06 hybrid functional reported a band gap of 4.21 eV for monolayer MnBr₂. nih.govacs.org The projected density of states (PDOS) analysis indicates that the primary contributions to the electronic states near the band edges come from the Mn-3d and Br-4p orbitals, signifying d-p orbital hybridization. nih.gov
In the case of the zero-dimensional organic-inorganic hybrid compound (TBA)₂MnBr₄, DFT calculations show a calculated bandgap of approximately 2.52 eV, which aligns well with the experimental value of 2.50 eV. mdpi.com The valence band maximum (VBM) is composed of Mn-3d and Br-4p orbitals, while the conduction band minimum (CBM) is composed of Mn-3d orbitals. mdpi.com
Table 2: Calculated Band Gaps for Manganese(II) Bromide Systems
| System | Spin Channel | Band Gap Type | Band Gap (eV) |
|---|---|---|---|
| Bulk MnBr₂ | Spin-up | Direct | 3.88 nih.govacs.org |
| Spin-down | Indirect | 4.75 nih.govacs.org | |
| Monolayer MnBr₂ | Spin-up | Direct | 3.98 nih.govacs.org |
| Spin-down | Indirect | 4.83 nih.govacs.org | |
| HSE06 functional | - | 4.21 nih.govacs.org | |
| (TBA)₂MnBr₄ | - | - | 2.52 mdpi.com |
Prediction of Photoluminescence Mechanisms
DFT calculations provide insights into the mechanisms behind the photoluminescence (PL) observed in manganese(II) bromide compounds. The bright green emission in many Mn(II) bromide hybrids is attributed to the d-d transitions of the Mn²⁺ ions. mdpi.com
For instance, in (TBA)₂MnBr₄, DFT calculations confirm that the strong green emission peak at 518 nm originates from the d-d transition of single Mn²⁺ ions. mdpi.com The calculations reveal that the bandgap is determined by the inorganic [MnBr₄]²⁻ tetrahedron, with the organic cations not contributing to the frontier orbitals. mdpi.com Similarly, in another organic-inorganic hybrid, DFT calculations of spin-flip transitions between different d-orbitals of the manganese(II) ion show energies that are close to the experimental luminescence excitation values, further supporting the d-d transition mechanism. mdpi.com These calculations can also elucidate the role of the local coordination environment, such as the tetrahedral [MnBr₄]²⁻ geometry, in enabling these luminescent properties. acs.org
Analysis of Electron-Phonon Coupling
The interaction between electrons and lattice vibrations, or phonons, can be analyzed using theoretical models supported by DFT. In the organic-inorganic hybrid (TBA)₂MnBr₄, a large Huang-Rhys factor (S) of 63.42 was determined, indicating strong electron-phonon coupling. mdpi.comresearchgate.net This strong coupling is consistent with the presence of multi-phonon modes observed in Raman spectroscopy. mdpi.comresearchgate.net The soft nature of the organic cations in the hybrid structure can lead to significant lattice vibrations, contributing to the large S factor. researchgate.net This strong coupling influences the photoluminescence properties, including the broadening of emission lines.
Modeling Magnetic Properties and Ordering
DFT is instrumental in modeling the magnetic properties of MnBr₂. The intrinsic magnetism arises from the incomplete 3d orbital of the manganese atom, which contains five electrons. nih.govacs.org Spin-polarized calculations using Mulliken charge analysis show that in both bulk and monolayer forms, the Mn atom has a magnetic moment of 5.0 µB, while the bromine atom is nonmagnetic. nih.govacs.org
Simulations comparing ferromagnetic (FM) and antiferromagnetic (AFM) ordering reveal that the AFM configuration is energetically more stable for MnBr₂. nih.govacs.org The system achieves its lowest energy state when the magnetic moments of the manganese atoms are aligned perpendicular to the monolayer plane. nih.govacs.org This finding is consistent with experimental observations from neutron diffraction. acs.org The magnetic anisotropy energy, a measure of the thermal stability of the magnetic ordering, has been calculated to be 6.8 and 11.7 µeV/Mn for the monolayer and bulk forms, respectively. nih.govacs.org
Ab Initio Simulations
Ab initio simulations, which are based on first-principles quantum mechanics without empirical parameters, are widely used to study MnBr₂. nih.govacs.org These simulations, often based on DFT, provide a fundamental understanding of the material's properties. nih.govacs.org
Studies have utilized ab initio methods to investigate the electronic and magnetic properties of both bulk and monolayer MnBr₂. nih.govacs.org These simulations compute lattice parameters, band structures, and projected density of states, which elucidate the intrinsic magnetic semiconductor behavior of MnBr₂. nih.govacs.org The calculations confirm that the magnetism originates from the manganese atoms and that the antiferromagnetic state is the most stable configuration. nih.govacs.org Furthermore, ab initio calculations of cleavage energy suggest that monolayer MnBr₂ can be experimentally produced through mechanical exfoliation. nih.govacs.org
Investigation of Electronic and Magnetic Behavior
Computational studies, primarily leveraging spin-polarized density functional theory (DFT), have been crucial in elucidating the electronic and magnetic properties of MnBr₂. nih.govacs.orgacs.org These simulations reveal that MnBr₂ is a magnetic semiconductor. nih.govacs.org The intrinsic magnetism of the material is primarily driven by the manganese atom's incomplete 3d orbital, which contains five electrons. nih.govresearchgate.net
Ab initio simulations have been used to compute the lattice parameters, band structures, and projected density of states. nih.govacs.orgresearchgate.net In its bulk form, MnBr₂ possesses a hexagonal crystal structure belonging to the space group P-3m1. acs.orgmaterialsproject.org Theoretical calculations have determined the lattice constants for the bulk form to be approximately a = b = 3.87 Å and c = 6.48 Å. nih.gov For the monolayer form, the lattice constants are a = b = 3.87 Å. nih.gov
Simulations consistently show that the antiferromagnetic (AFM) configuration of MnBr₂ is energetically more stable than the ferromagnetic (FM) configuration. nih.govacs.orgresearchgate.net This theoretical finding is in agreement with experimental observations from neutron diffraction studies. acs.org The lowest energy state is achieved when the magnetic moments of the manganese atoms are aligned perpendicular to the monolayer supercell plane. nih.govacs.orgresearchgate.net
Analysis of the electronic band structure for bulk MnBr₂ reveals a direct band gap of 3.88 eV in the spin-up channel and an indirect band gap of 4.75 eV in the spin-down channel. acs.org The magnetic moments for each atom have been computed, showing that the Mn atom has a magnetic moment of 5.0 µB, while the bromine atom has a negligible magnetic moment, confirming that manganese is the primary source of the material's intrinsic magnetism. nih.govacs.org
Table 1: Calculated Electronic and Magnetic Properties of MnBr₂
| Property | Bulk MnBr₂ | Monolayer MnBr₂ | Source |
|---|---|---|---|
| Magnetic Ground State | Antiferromagnetic | Antiferromagnetic | nih.govacs.org |
| Lattice Constants (Å) | a = b = 3.87, c = 6.48 | a = b = 3.87 | nih.gov |
| Mn Atom Magnetic Moment (µB) | 5.0 | 5.0 | nih.govacs.org |
| Br Atom Magnetic Moment (µB) | 0 | 0 | nih.govacs.org |
| Band Gap (Spin-up) | 3.88 eV (Direct) | - | acs.org |
| Band Gap (Spin-down) | 4.75 eV (Indirect) | - | acs.org |
| Magnetic Anisotropy Energy (MAE) | 11.7 µeV/Mn | 6.8 µeV/Mn | nih.govacs.org |
Cleavage Energy Calculations for 2D Material Exfoliation
The prospect of creating 2D materials from bulk crystals is often assessed by calculating the cleavage energy. For MnBr₂, computational simulations suggest that the transition from its bulk form to a monolayer can be achieved experimentally. nih.govacs.org The calculation of cleavage energy indicates that mechanical microexfoliation, a technique famously used for graphene, would be a viable method for isolating monolayer MnBr₂. acs.org This theoretical insight is critical for the practical realization of 2D MnBr₂-based devices.
Molecular Dynamics and Monte Carlo Simulations
Molecular dynamics (MD) and Monte Carlo simulations are powerful computational tools used to study the dynamic behavior of materials at the atomic level, including lattice dynamics, defect behavior, and phase transitions.
Lattice and Defect Dynamics at Atomic Scale
Molecular dynamics simulations can be employed to investigate the dynamics of the crystal lattice and the behavior of defects. cern.ch These simulations model the motion of individual atoms over time, providing insights into processes like defect migration and the metastability of complex defects. cern.ch For instance, MD can be used to evaluate the dynamics of vacancies and interstitials following irradiation. cern.ch While specific MD studies focusing solely on the lattice and defect dynamics of MnBr₂ are not extensively detailed in the provided context, the methodology is broadly applicable. Doping, for example, can introduce defects, and studies on manganese-doped perovskite nanocrystals show that the introduction of Mn²⁺ does not necessarily induce crystal defects, which can be verified through simulation and experimental characterization. nih.gov
Phase Transition Simulations
Monte Carlo simulations have been effectively used to study magnetic phase transitions in manganese-containing materials. aps.orgarxiv.org These simulations can model the temperature dependence of magnetic properties and help in understanding the nature of phase transitions. aps.orgarxiv.org For example, in chiral magnets like MnSi, classical Monte Carlo simulations have been used to investigate the evolution of specific heat and magnetic susceptibility with temperature, clarifying the nature of the helical magnetic ordering and the first-order phase transition. aps.org In the context of MnBr₂, which exhibits an antiferromagnetic ground state, Monte Carlo simulations based on an appropriate Hamiltonian model can successfully account for its magnetic phase transitions. acs.org
Development of Computational Models for Material Properties
The development of accurate computational models is fundamental to the theoretical investigation of materials like MnBr₂. The primary approach for studying its electronic and magnetic properties is density functional theory (DFT). nih.govacs.org The exchange-correlation functional within DFT is a critical choice, with the Perdew–Burke–Ernzerhof (PBE) approach within the generalized gradient approximation (GGA) being a common selection. acs.org
For more accurate band structure calculations, hybrid functionals such as HSE06 have been used, which often provide results in better agreement with experimental data. acs.org To model the interaction between electrons and ions, pseudopotentials like the Troullier–Martins type are employed. acs.org These computational models, implemented in software packages like SIESTA and VASP, allow for the calculation of total energy, optimized geometric structures, electronic band structures, and magnetic moments, providing a comprehensive theoretical description of the material. nih.govacs.orgacs.org
Table 2: Common Computational Models and Methods for MnBr₂
| Computational Aspect | Model/Method | Application | Source |
|---|---|---|---|
| Electronic Structure | Density Functional Theory (DFT) | Calculation of total energy, band structure, density of states | nih.govacs.org |
| Exchange-Correlation | PBE-GGA, HSE06 | Treatment of electron exchange and correlation effects | acs.org |
| Electron-Ion Interaction | Troullier–Martins Pseudopotentials | Simplification of core electron calculations | acs.org |
| Magnetic Interactions | Ising Model with Monte Carlo | Simulation of magnetic phase transitions | aps.orgarxiv.org |
| Atomic-Scale Dynamics | Molecular Dynamics (MD) | Investigation of lattice vibrations and defect migration | cern.ch |
Correlation of Theoretical Predictions with Experimental Data
A crucial aspect of computational materials science is the validation of theoretical predictions against experimental results. For MnBr₂, there is a strong correlation between the computationally predicted properties and experimental findings.
For instance, the theoretically calculated stable antiferromagnetic arrangement of the MnBr₂ monolayer has been experimentally confirmed through neutron diffraction. acs.org The lattice constants determined through DFT simulations (a = b = 3.87 Å, c = 6.48 Å for bulk) are consistent with values reported in the literature from experimental measurements. nih.gov
Furthermore, theoretical predictions on the electronic structure and optical properties can be correlated with experimental spectroscopy. The calculated band gaps from DFT, while often underestimated, show trends that are consistent with experimental observations. For example, a study using the more accurate HSE06 hybrid functional reported a band gap of 4.21 eV for MnBr₂, which aligns better with the material's semiconducting nature observed experimentally. acs.org The correlation between theoretical models and experimental data provides confidence in the predictive power of the simulations and deepens the understanding of the material's behavior. scielo.org.bo
Conclusion and Future Research Directions
Summary of Key Advancements in Manganese(II) Bromide Research
Research into manganese(II) bromide (MnBr₂) has led to significant progress across several scientific disciplines. Initially recognized as a versatile reagent in chemical synthesis, its applications have expanded into advanced materials science, driven by its unique electronic and magnetic properties. chemimpex.com
A primary area of advancement is in the field of optoelectronics and luminescent materials . Scientists have successfully used manganese(II) bromide as a critical precursor for developing highly efficient and stable green-light-emitting materials. sigmaaldrich.com A significant breakthrough has been the synthesis of lead-free, zero-dimensional (0D) organic-inorganic hybrid materials incorporating MnBr₂. mdpi.com These materials exhibit impressive photoluminescence quantum yields (PLQY) and stability, making them prime candidates for next-generation green light-emitting diodes (LEDs) and ultraviolet (UV) photodetectors. sigmaaldrich.commdpi.com For example, the organic-inorganic hybrid (TBA)₂MnBr₄ shows a strong green emission with a high PLQY of 84.98% and notable stability against humidity, temperature, and UV light. mdpi.com
In the realm of spintronics and two-dimensional (2D) materials , manganese(II) bromide has emerged as a material of interest. nih.govacs.org Theoretical simulations and experimental data, including neutron diffraction, have confirmed that monolayer MnBr₂ is a magnetic semiconductor with a stable antiferromagnetic arrangement. nih.govacs.org The material possesses a significant magnetic anisotropy energy, which suggests high thermal stability. nih.govacs.org These findings position manganese(II) bromide as a promising candidate for future applications in spintronic and nanoelectronic devices, where magnetic properties are essential. nih.gov
Catalysis remains a key area of manganese(II) bromide research. It serves as a versatile catalyst in various organic reactions and as a precursor for producing other manganese-based catalysts. chemimpex.comchemimpex.comnetascientific.com Studies have demonstrated its effectiveness in directing the ozonation of methylbenzenes toward the oxidation of the methyl group. researchgate.net Furthermore, in environmental applications, it has been shown that bromide can act as a catalyst during the chlorination of water, enhancing the oxidation rate of dissolved manganese(II) by forming reactive bromine species. acs.orgnih.gov
Advancements have also been noted in energy storage . Manganese(II) bromide is utilized as an electrolyte component in batteries and as a precursor for manganese oxide materials, which are crucial for battery technology and electronic applications. chemimpex.comnetascientific.com Its ability to facilitate efficient storage and release of electrical energy makes it valuable for rechargeable batteries, including redox flow batteries, and in dye-sensitized solar cells. sigmaaldrich.comkrackeler.com
Finally, progress in coordination chemistry has been substantial. Researchers have synthesized and characterized a wide array of manganese(II) bromide coordination complexes using various ligands, such as pyridine (B92270) N-oxides and cyclopentadienyl-phosphines. mdpi.comnih.govscispace.com This work has expanded the understanding of the structural possibilities, revealing dimeric and monomeric forms and providing a foundation for designing new functional materials. nih.govscispace.com
Emerging Research Avenues and Challenges
The ongoing exploration of manganese(II) bromide has opened up several exciting new research frontiers, though they are not without their challenges.
Emerging Research Avenues:
A significant emerging application is the use of Mn(II) bromide-based materials as next-generation X-ray scintillators . researchgate.netrsc.org These materials, particularly zero-dimensional organic-inorganic hybrids, exhibit intense radioluminescence, high light yields, and low X-ray detection limits, making them highly promising for high-resolution, low-cost medical imaging. rsc.orgrsc.orgresearchgate.net Another novel direction is the development of stimuli-responsive "smart" materials . The luminescence of manganese(II) complexes is highly sensitive to the coordination environment, a property that is being harnessed to create materials that change color in response to external stimuli like temperature or the presence of chemical vapors. acs.org This opens up possibilities for applications in sensing and anti-counterfeiting technologies. acs.org Furthermore, research into glass-forming manganese(II) halides is paving the way for applications such as large-area, thermoplastic curved X-ray imaging screens. researchgate.net
Challenges in the Field:
Despite these promising avenues, researchers face several key challenges. The long-term stability of these novel materials, particularly the organic-inorganic perovskite alternatives, remains a primary concern for commercial viability. mdpi.com Issues such as thermal quenching at elevated temperatures can limit the operational range of these materials. researchgate.net The synthesis and scalability of high-quality materials present another hurdle. While facile, one-step synthesis methods for thin films are being developed, the large-scale production of uniform, large-area single crystals or films required for devices like X-ray detectors is still a significant challenge. researchgate.netrsc.org
The precise tuning of material properties through molecular design is an ongoing area of intense research and a notable challenge. The photophysical characteristics, such as emission wavelength and photoluminescence quantum yield (PLQY), are highly dependent on the molecular structure, and the choice of organic cation, for instance, can dramatically influence performance. rsc.orgacs.orgacs.org Finally, synthetic chemistry challenges , such as the occurrence of side reactions that lead to by-products and reduce the yield of the desired complex, must be overcome to ensure efficient and reliable production. mdpi.com
Potential for Novel Applications and Material Design
The future of manganese(II) bromide research is bright, with immense potential for designing novel materials tailored for specific, high-impact applications. The synergy between advanced synthesis, material design, and characterization is driving innovation.
Material Design Strategies:
Researchers are employing sophisticated strategies to engineer MnBr₂-based materials with desired properties. Isomer engineering of organic cations is being used as a rational design approach to create photofunctional ionic manganese(II) bromides with optimized characteristics for high-performance X-ray imaging. researchgate.net Another innovative approach is the design of aromatic moiety-free ligands , which has been shown to effectively manipulate the excited state of neutral manganese(II) halide complexes and significantly enhance their photoluminescent quantum yield. rsc.org To improve the stability of materials for large-scale production, cationic substituent regulation is being explored to enhance the glassy stability of manganese(II) halides. researchgate.net Furthermore, doping the manganese bromide lattice with other ions, such as zinc (Zn²⁺), has been shown to be an effective strategy for enhancing properties like light yield in scintillator applications. researchgate.net
Potential for Novel Applications:
These design strategies are unlocking a range of novel applications. In optoelectronics , the focus is on developing the next generation of highly efficient and stable green LEDs, UV photodetectors, and materials for wide-color gamut displays. sigmaaldrich.commdpi.comresearchgate.net The intrinsic magnetic semiconductor properties of 2D manganese(II) bromide position it as a key material for future advanced spintronic devices . nih.govacs.org
Perhaps one of the most impactful areas will be in next-generation medical imaging . Research is paving the way for low-cost, high-resolution, and potentially flexible or curved X-ray imaging systems that meet stringent medical industry standards with very low radiation detection limits. researchgate.netrsc.orgresearchgate.net The catalytic properties of MnBr₂ also suggest further potential in environmental applications , such as advanced water treatment processes for contaminant removal. chemimpex.comacs.orgnih.gov Finally, the development of smart materials based on the stimuli-responsive luminescence of MnBr₂ complexes could lead to sophisticated sensors and dynamic anti-counterfeiting technologies. acs.org
Data Tables
Table 1: Photoluminescent Properties of Selected Manganese(II) Bromide-Based Hybrid Materials.
| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Key Application | Reference |
|---|---|---|---|---|
| (TBA)₂MnBr₄ | 518 | 84.98% | Green Emitter, UV Photodetector | mdpi.com |
| (TMPEA)₂MnBr₄ | 521 | 95.3% | X-ray Imaging Scintillator | rsc.org |
| TPPOMnBr₂ | 512 | 41.3% | X-ray Imaging Scintillator | rsc.org |
Table 2: Investigated Applications of Manganese(II) Bromide.
| Research Area | Specific Application | Key Findings | References |
|---|---|---|---|
| Optoelectronics | Green-Light-Emitting Diodes (LEDs) | Precursor for efficient and stable 0D hybrid emitters. | sigmaaldrich.commdpi.comrsc.org |
| Spintronics | Nanoelectronic/Spintronic Devices | Monolayer MnBr₂ is a stable antiferromagnetic semiconductor. | nih.govacs.org |
| Catalysis | Organic Synthesis, Water Treatment | Effective catalyst for specific oxidation reactions. | chemimpex.comresearchgate.netacs.orgnih.gov |
| Energy Storage | Rechargeable Batteries | Used as an electrolyte and precursor for electrode materials. | chemimpex.comsigmaaldrich.comchemimpex.comkrackeler.com |
| Medical Imaging | X-ray Scintillators | Forms materials with high light yield and low detection limits. | researchgate.netrsc.orgrsc.orgresearchgate.netacs.org |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing high-purity Manganese(II) bromide (MnBr₂), and how can experimental parameters (e.g., solvent choice, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves direct reaction of manganese metal or carbonate with hydrobromic acid under inert conditions. Solvent selection (e.g., anhydrous ethanol vs. aqueous HBr) impacts reaction kinetics and purity. For example, anhydrous conditions reduce hydrolysis byproducts. Yield optimization requires precise stoichiometric ratios and temperature control (e.g., 80–100°C for 12–24 hours). Post-synthesis purification via vacuum sublimation or recrystallization is critical to achieve >99% purity .
Q. How can researchers characterize the structural and electronic properties of MnBr₂, and what analytical techniques are most reliable?
- Methodological Answer : Use X-ray diffraction (XRD) for crystal structure validation, coupled with Raman/IR spectroscopy to identify Mn-Br vibrational modes. Thermogravimetric analysis (TGA) assesses thermal stability, while X-ray photoelectron spectroscopy (XPS) confirms oxidation states. Magnetic susceptibility measurements (e.g., SQUID) are essential for studying Mn²⁺ paramagnetism. Cross-verification with computational methods (DFT) enhances data interpretation .
Q. What safety protocols are critical when handling MnBr₂ in laboratory settings?
- Methodological Answer : Follow GHS guidelines: use fume hoods to avoid inhalation of toxic dust, wear nitrile gloves and chemical-resistant lab coats to prevent skin contact, and employ eye protection. Store MnBr₂ in airtight containers under dry, inert atmospheres to prevent hygroscopic degradation. Emergency procedures should include immediate rinsing of exposed areas and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic properties of MnBr₂ across studies (e.g., discrepancies in Néel temperatures or susceptibility data)?
- Methodological Answer : Contradictions often arise from impurities (e.g., Mn³⁺ contamination) or variations in crystallinity. Replicate experiments using identical synthesis and characterization protocols. Perform neutron diffraction to resolve spin structures unambiguously. Statistical analysis (e.g., error propagation models) and meta-reviews of literature data can identify systemic biases .
Q. What experimental design strategies minimize systematic errors in measuring MnBr₂’s hygroscopicity and solubility in polar solvents?
- Methodological Answer : Use Karl Fischer titration for precise moisture quantification. Conduct solubility studies in rigorously dried solvents (e.g., molecular sieves) under argon. Control humidity via gloveboxes and validate water content via NMR or FTIR. Replicate experiments with blinded sample labeling to reduce observer bias .
Q. How can computational modeling (e.g., DFT, Monte Carlo simulations) complement experimental studies of MnBr₂’s electronic structure and reactivity?
- Methodological Answer : DFT calculations predict band structures and ligand-field splitting energies, which guide experimental spectroscopy. Monte Carlo simulations model solvent interactions during dissolution. Validate computational parameters (e.g., basis sets, exchange-correlation functionals) against experimental XRD and XPS data to ensure accuracy .
Q. What methodologies ensure reproducibility in synthesizing MnBr₂-based coordination polymers for catalytic applications?
- Methodological Answer : Document ligand-to-metal ratios, solvent polarity, and crystallization conditions (e.g., slow diffusion vs. solvothermal). Use standardized batch reactors and in-situ XRD to monitor phase transitions. Share raw data and synthesis logs via open-access platforms to enable cross-lab validation .
Data Analysis and Interpretation
Q. How should researchers address outliers in spectroscopic or magnetic data for MnBr₂?
- Methodological Answer : Apply Grubbs’ test to statistically identify outliers. Investigate potential causes (e.g., sample degradation, instrument calibration drift). Repeat measurements and compare with control samples. Transparently report outliers in publications, including rationale for inclusion/exclusion .
Q. What frameworks are recommended for correlating MnBr₂’s structural defects (e.g., vacancies, dopants) with its electrochemical performance?
- Methodological Answer : Pair high-resolution TEM with cyclic voltammetry to map defect-electroactivity relationships. Use machine learning (e.g., partial least squares regression) to model nonlinear interactions. Publish full datasets, including raw microscopy images and electrochemical curves, to facilitate meta-analyses .
Tables of Key Data
Guidelines for Further Research
- Primary Data Collection : Design experiments with controls for ambient humidity and oxygen levels to reduce variability in physicochemical studies .
- Literature Synthesis : Systematically compare findings with prior studies using tools like PRISMA frameworks to address knowledge gaps .
- Ethical Reporting : Avoid data manipulation; disclose all raw datasets and analytical workflows to uphold reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
